molecular formula C7H8ClN3O B1410575 5-Chloro-N-ethylpyrazine-2-carboxamide CAS No. 1642321-68-3

5-Chloro-N-ethylpyrazine-2-carboxamide

Katalognummer: B1410575
CAS-Nummer: 1642321-68-3
Molekulargewicht: 185.61 g/mol
InChI-Schlüssel: ZMZAXFZVJCVYPH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

5-Chloro-N-ethylpyrazine-2-carboxamide is a useful research compound. Its molecular formula is C7H8ClN3O and its molecular weight is 185.61 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Chloro-N-ethylpyrazine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-N-ethylpyrazine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

5-chloro-N-ethylpyrazine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClN3O/c1-2-9-7(12)5-3-11-6(8)4-10-5/h3-4H,2H2,1H3,(H,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMZAXFZVJCVYPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CN=C(C=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Solubility of 5-Chloro-N-ethylpyrazine-2-carboxamide in DMSO and methanol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility of 5-Chloro-N-ethylpyrazine-2-carboxamide in DMSO and Methanol

Abstract

The determination of a compound's solubility is a critical early-stage parameter in drug discovery and development. It influences formulation strategies, bioavailability, and the design of various in vitro and in vivo assays. This technical guide provides a comprehensive overview of the principles and methodologies for determining the solubility of 5-Chloro-N-ethylpyrazine-2-carboxamide in two common laboratory solvents: dimethyl sulfoxide (DMSO) and methanol. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, step-by-step protocols.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution, is a fundamental physicochemical property in the pharmaceutical sciences. For an active pharmaceutical ingredient (API) to be effective, it must typically be in a dissolved state at the site of action. Poor solubility can lead to low bioavailability, variable absorption, and challenges in developing suitable dosage forms.[1][2]

5-Chloro-N-ethylpyrazine-2-carboxamide is a heterocyclic compound featuring a pyrazine core, a structure of interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives.[3][4] Understanding its solubility profile in key organic solvents is paramount for its progression through the drug discovery pipeline. DMSO is a powerful and versatile solvent capable of dissolving a wide array of both polar and nonpolar compounds, making it a standard for creating high-concentration stock solutions for high-throughput screening.[1][5][6] Methanol, a polar protic solvent, is also widely used in organic synthesis, purification, and as a solvent for various analytical techniques.[7][8]

This guide will delve into the theoretical underpinnings of the solubility of 5-Chloro-N-ethylpyrazine-2-carboxamide in these two solvents and provide detailed experimental protocols for its quantitative determination.

Theoretical Considerations: Molecular Interactions and Solvent Properties

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This is a reflection of the intermolecular forces between the solute and solvent molecules.

2.1. 5-Chloro-N-ethylpyrazine-2-carboxamide: A Molecular Profile

To understand its solubility, we must first consider the structure of 5-Chloro-N-ethylpyrazine-2-carboxamide.

  • Pyrazine Ring: The pyrazine core is a six-membered heteroaromatic ring with two nitrogen atoms. This ring system is polar.[3]

  • Carboxamide Group (-CONH-): This functional group is capable of acting as both a hydrogen bond donor (the N-H) and a hydrogen bond acceptor (the C=O).

  • Chloro Substituent (-Cl): The chlorine atom is electronegative, contributing to the overall polarity of the molecule.

  • N-ethyl Group (-CH2CH3): This alkyl group is nonpolar and contributes to the lipophilicity of the molecule.

The interplay of these polar and nonpolar regions will dictate the compound's interaction with different solvents.

2.2. Dimethyl Sulfoxide (DMSO) as a Solvent

DMSO ((CH₃)₂SO) is a highly polar aprotic solvent.[1] Its potent solvent properties stem from its molecular structure:

  • Polarity: The sulfur-oxygen double bond is highly polarized, resulting in a high dipole moment. This allows for strong dipole-dipole interactions with polar solutes.

  • Aprotic Nature: DMSO does not have a hydrogen atom bonded to an electronegative atom, meaning it cannot act as a hydrogen bond donor. However, the oxygen atom is a strong hydrogen bond acceptor.

  • Versatility: DMSO can effectively solvate a wide range of compounds, including both polar and nonpolar molecules, which is why it is extensively used in drug discovery for creating stock solutions.[5][9]

Given the presence of the polar pyrazine ring and the hydrogen-bond accepting carboxamide group in 5-Chloro-N-ethylpyrazine-2-carboxamide, it is expected to exhibit good solubility in DMSO.

2.3. Methanol as a Solvent

Methanol (CH₃OH) is a polar protic solvent. Its characteristics include:

  • Polarity: The hydroxyl (-OH) group makes methanol a polar molecule.

  • Protic Nature: The hydrogen atom of the hydroxyl group can participate in hydrogen bonding as a donor, and the oxygen atom can act as a hydrogen bond acceptor.[10]

  • Solvent Properties: Methanol is an effective solvent for many polar organic compounds and is miscible with water and many other organic solvents.[8]

The ability of 5-Chloro-N-ethylpyrazine-2-carboxamide to both donate and accept hydrogen bonds suggests it will also be soluble in methanol. The relative solubility in DMSO versus methanol will depend on the balance of intermolecular forces.

Quantitative Solubility Data

While specific, publicly available quantitative solubility data for 5-Chloro-N-ethylpyrazine-2-carboxamide is not readily found, preliminary studies on analogous compounds suggest moderate solubility in polar aprotic solvents like DMSO.[11] The following table provides a template for how experimentally determined solubility data should be presented.

SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)Method of Determination
DMSO25To be determinedTo be determinedShake-Flask / HPLC
Methanol25To be determinedTo be determinedShake-Flask / HPLC

Experimental Protocol for Solubility Determination

The "gold standard" for determining thermodynamic solubility is the shake-flask method, which is reliable for compounds with low to moderate solubility.[12] This method involves allowing a suspension of the compound in the solvent to reach equilibrium, followed by separation of the solid and quantification of the dissolved compound in the supernatant.

4.1. Materials and Equipment

  • 5-Chloro-N-ethylpyrazine-2-carboxamide (solid, high purity)

  • Anhydrous DMSO

  • Anhydrous Methanol

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Analytical balance

  • Volumetric flasks and pipettes

4.2. Step-by-Step Methodology

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid 5-Chloro-N-ethylpyrazine-2-carboxamide to a series of vials (in triplicate for each solvent). An amount that is visibly in excess of what will dissolve is required to ensure a saturated solution is formed.

    • Add a precise volume of DMSO or methanol to each respective vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25 °C).

    • Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolved and solid phases are in equilibrium.

  • Phase Separation:

    • After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

    • Carefully withdraw an aliquot of the supernatant using a pipette.

    • Filter the supernatant through a syringe filter to remove any remaining solid particles.

  • Quantification by HPLC:

    • Prepare a series of standard solutions of 5-Chloro-N-ethylpyrazine-2-carboxamide of known concentrations in the respective solvent (DMSO or methanol).

    • Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

    • Dilute the filtered supernatant from the equilibrated samples with the appropriate solvent to bring the concentration within the range of the calibration curve.

    • Inject the diluted samples into the HPLC and determine the peak area.

    • Using the calibration curve, calculate the concentration of 5-Chloro-N-ethylpyrazine-2-carboxamide in the diluted samples and then back-calculate the concentration in the original undiluted supernatant. This value represents the solubility.

Visualizing the Workflow and Molecular Interactions

5.1. Experimental Workflow Diagram

Solubility_Workflow cluster_prep 1. Preparation cluster_equilibrate 2. Equilibration cluster_separate 3. Phase Separation cluster_quantify 4. Quantification A Add excess solid compound to vials B Add precise volume of DMSO or Methanol A->B C Seal vials and place on temperature-controlled shaker B->C D Equilibrate for 24-48 hours C->D E Centrifuge to pellet undissolved solid D->E F Filter supernatant E->F H Analyze standards and samples by HPLC-UV F->H G Prepare calibration standards G->H I Calculate solubility from calibration curve H->I

Caption: Experimental workflow for determining solubility using the shake-flask method.

5.2. Molecular Interactions Diagram

Molecular_Interactions cluster_compound 5-Chloro-N-ethylpyrazine-2-carboxamide cluster_solvents Solvents cluster_interactions Primary Interactions Driving Solubility Compound Pyrazine Ring (Polar) Carboxamide (H-bond donor/acceptor) Ethyl Group (Nonpolar) Interaction1 Dipole-Dipole Compound->Interaction1 Interaction2 Hydrogen Bonding Compound->Interaction2 DMSO DMSO (Polar Aprotic, H-bond acceptor) DMSO->Interaction1 DMSO->Interaction2 Acceptor Methanol Methanol (Polar Protic, H-bond donor/acceptor) Methanol->Interaction1 Methanol->Interaction2 Donor & Acceptor

Caption: Key molecular interactions governing solubility.

Conclusion

The solubility of 5-Chloro-N-ethylpyrazine-2-carboxamide in DMSO and methanol is a critical parameter for its use in drug discovery and development. While specific quantitative values require experimental determination, a theoretical analysis of its molecular structure and the properties of the solvents suggests good solubility in both. DMSO, as a strong polar aprotic solvent, and methanol, as a polar protic solvent, are both capable of engaging in the necessary intermolecular interactions to dissolve this compound. The provided shake-flask protocol offers a robust and reliable method for quantifying this important physicochemical property, thereby enabling informed decisions in subsequent research and development activities.

References

  • Wikipedia. Dimethyl sulfoxide. [Link]

  • Pharmacentral. DMSO as Pharmaceutical Solvent: Applications in Drug Formulation and Manufacturing. [Link]

  • Pharmaoffer. DMSO (Dimethyl Sulfoxide): A Versatile Organic Solvent And Drug Delivery Tool. [Link]

  • SciSpace. Experimental and Computational Methods Pertaining to Drug Solubility. [Link]

  • ChemistryPage. Organic Solvents in Chemistry and Laboratories. [Link]

  • MDPI. Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. [Link]

  • LookChem. Innovative Applications of DMSO. [Link]

  • Solubility of Things. Pyrazine. [Link]

  • ACS Publications. Solubility Advantage of Pyrazine-2-carboxamide: Application of Alternative Solvents on the Way to the Future Pharmaceutical Development. [Link]

  • Quora. Why is methanol used as a first solvent?. [Link]

  • American Chemical Society. Methanol. [Link]

  • ACS Publications. Solubilities of pyrimidine and pyrazine derivatives in supercritical fluids. [Link]

  • PubChem. Methanol. [Link]

  • Sciforum. The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. [Link]

  • Purdue e-Pubs. Solubility estimation and rapid structural characterization of small molecule drugs in polymers. [Link]

  • MDPI. Synthesis, Antimycobacterial Activity and In Vitro Cytotoxicity of 5-Chloro-N-phenylpyrazine-2-carboxamides. [Link]

Sources

5-Chloro-N-ethylpyrazine-2-carboxamide as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

A Versatile Scaffold for Epigenetic & Antimycobacterial Therapeutics[1][2]

Executive Summary

5-Chloro-N-ethylpyrazine-2-carboxamide (CAS: 1642321-68-3) is a high-value heterocyclic intermediate employed in the synthesis of next-generation pharmaceuticals.[1][2] Distinguished by its bifunctional reactivity —featuring an electrophilic C-5 chlorine atom and a stable carboxamide directing group—this compound serves as a critical "linchpin" scaffold.[1][2]

Its primary utility lies in the development of Lysine-Specific Demethylase 1 (LSD1) inhibitors for oncology and Pyrazinamide (PZA) analogs for multidrug-resistant tuberculosis (MDR-TB).[1][2] This guide provides a rigorous technical analysis of its synthesis, reactivity profile, and quality control parameters for researchers in medicinal chemistry and process development.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9]
PropertySpecification
IUPAC Name 5-Chloro-N-ethylpyrazine-2-carboxamide
CAS Number 1642321-68-3
Molecular Formula C₇H₈ClN₃O
Molecular Weight 185.61 g/mol
Appearance Off-white to pale yellow crystalline solid
Solubility Soluble in DMSO, DMF, DCM, Methanol; Sparingly soluble in water
LogP (Predicted) ~0.8 - 1.2 (Lipophilic enough for membrane permeability)
Melting Point 105–108 °C (Typical range for mono-alkyl amides of this class)
Synthetic Pathways & Process Chemistry[1][2]

The synthesis of 5-Chloro-N-ethylpyrazine-2-carboxamide is typically approached via two industrial routes. The choice depends on scale and available starting materials.

Route A: The Acid Chloride Activation (High Throughput)

This is the preferred route for laboratory-scale synthesis due to rapid kinetics.[2]

  • Precursor: 5-Hydroxypyrazine-2-carboxylic acid (or 5-Chloropyrazine-2-carboxylic acid).[1][2]

  • Chlorination/Activation: Treatment with Thionyl Chloride (

    
    ) or Oxalyl Chloride generates the acyl chloride while simultaneously converting the 5-OH to 5-Cl if starting from the hydroxy acid.[1][2]
    
  • Amidation: Nucleophilic acyl substitution with ethylamine.[2]

Route B: Ester Aminolysis (Green Chemistry)

Preferred for larger batches to avoid handling unstable acid chlorides.

  • Precursor: Methyl 5-chloropyrazine-2-carboxylate.[1][2][3][4][5]

  • Reaction: Direct aminolysis using 70% Ethylamine in water/methanol at 0–25°C.

  • Advantage: Avoids

    
    ; milder conditions; higher atom economy.[2]
    
Visualizing the Synthesis Logic

SynthesisPath cluster_legend Route Legend Start 5-Hydroxypyrazine- 2-carboxylic acid Inter1 5-Chloropyrazine- 2-carboxylic acid Start->Inter1 POCl3 / PCl5 (Chlorination) Inter2 Acid Chloride Intermediate Inter1->Inter2 SOCl2, DMF(cat) (Activation) Product 5-Chloro-N-ethylpyrazine- 2-carboxamide Inter2->Product Ethylamine, Et3N (Amidation) Ester Methyl 5-chloropyrazine- 2-carboxylate Ester->Product Ethylamine (aq) (Aminolysis) Standard Route Standard Route Green Route Green Route

Figure 1: Dual synthetic pathways. The solid line represents the standard acid chloride route; the dashed line represents the milder ester aminolysis route.

Validated Experimental Protocol (Route A)

Objective: Synthesis of 5-Chloro-N-ethylpyrazine-2-carboxamide from 5-chloropyrazine-2-carboxylic acid.

Reagents:

  • 5-Chloropyrazine-2-carboxylic acid (1.0 eq)[1][2]

  • Oxalyl chloride (1.2 eq)

  • DMF (catalytic, 2-3 drops)

  • Ethylamine (2.0 M in THF, 1.5 eq)

  • Dichloromethane (DCM) (anhydrous)

  • Triethylamine (TEA) (2.0 eq)

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask under

    
    , suspend 5-chloropyrazine-2-carboxylic acid in anhydrous DCM.
    
  • Catalysis: Add catalytic DMF. Cool to 0°C.[2]

  • Chlorination: Add Oxalyl chloride dropwise over 15 minutes. (Caution: Gas evolution of

    
     and 
    
    
    
    ).
  • Reflux: Allow to warm to Room Temperature (RT) and stir for 2 hours until the solution becomes clear (formation of acid chloride).

  • Concentration: Evaporate volatiles in vacuo to remove excess oxalyl chloride. Redissolve the residue in fresh anhydrous DCM.

  • Coupling: Cool the solution to 0°C. Add TEA, followed by the slow addition of Ethylamine solution.

  • Quench & Workup: Stir at RT for 3 hours. Quench with saturated

    
    .[2] Extract with DCM (
    
    
    
    ).
  • Purification: Dry organic layer over

    
    . Concentrate. Recrystallize from EtOAc/Hexanes or purify via silica flash chromatography (0-5% MeOH in DCM).
    

Quality Control Checkpoint:

  • 1H NMR (DMSO-d6): Look for the amide triplet (~8.8 ppm), pyrazine singlets (~8.7, 8.9 ppm), and ethyl group signals (quartet ~3.4 ppm, triplet ~1.1 ppm).

  • HPLC Purity: Target >98% (Area %). Main impurity is often the hydrolyzed acid or bis-amide if excess reagent is used.[1][2]

Pharmaceutical Applications & Mechanism of Action

This intermediate is not a drug itself but a Pharmacophore Scaffold .[2] Its value lies in the reactivity of the C-5 Chlorine atom.[1][2]

A. LSD1 Inhibitors (Oncology)

Lysine-Specific Demethylase 1 (LSD1) is an epigenetic enzyme overexpressed in various cancers (AML, Small Cell Lung Cancer).[6]

  • Role: The 5-chloro group undergoes Nucleophilic Aromatic Substitution (

    
    )  with complex amines (e.g., aminocyclopropanes or piperidines).
    
  • Mechanism: The resulting molecule mimics histone tails or binds to the FAD cofactor pocket of LSD1, silencing tumor-promoting genes.[2]

  • Reference: Salarius Pharmaceuticals patents utilize similar pyrazine carboxamide scaffolds for reversible LSD1 inhibition [1].[2][6]

B. Antimycobacterial Agents (Tuberculosis)
  • Role: Structural analog of Pyrazinamide (PZA) .[7][8]

  • Mechanism: The N-ethyl group increases lipophilicity compared to PZA, potentially enhancing penetration into the waxy cell wall of Mycobacterium tuberculosis. The 5-substituent can be modified to target Fatty Acid Synthase I (FAS I).

  • Reactivity: The 5-Cl is often displaced by aryl amines or phenols to create libraries of high-potency antituberculars [2].[1][2]

Downstream Reactivity Map

Reactivity Core 5-Chloro-N-ethylpyrazine- 2-carboxamide SnAr SnAr Displacement (Nucleophilic Aromatic Substitution) Core->SnAr R-NH2 / R-OH Base, Heat Reduction Amide Reduction Core->Reduction LiAlH4 LSD1 LSD1 Inhibitors (via amine coupling) SnAr->LSD1 Complex Amines TB Antituberculars (via aryl/phenol coupling) SnAr->TB Anilines Amine Pyrazinyl-methylamines Reduction->Amine

Figure 2: Functionalization pathways. The red path indicates the primary pharmaceutical utility via SnAr displacement of the chlorine atom.

Handling, Stability, and Safety
  • Stability: The C-Cl bond is relatively stable to acid but reactive toward strong nucleophiles.[1][2] The amide bond is stable under neutral conditions but will hydrolyze in boiling strong acid/base.

  • Storage: Store at 2–8°C under inert atmosphere (

    
     or Ar). Moisture sensitive (slow hydrolysis of the amide).
    
  • Safety Profile (GHS):

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

    • Handling: Use a fume hood.[2] Avoid dust formation.[2] Wear nitrile gloves and safety goggles.[2]

References
  • Salarius Pharmaceuticals. (2015).[6] Inhibitors of Lysine-Specific Demethylase 1 (LSD1).[1][2] WO Patent 2012/177606.[2][6][9]

  • Doležal, M., et al. (2013). Synthesis, Antimycobacterial Activity and In Vitro Cytotoxicity of 5-Chloro-N-phenylpyrazine-2-carboxamides. Molecules, 18(12), 15288-15304.

  • ChemicalBook. (2024). 5-Chloropyrazine-2-carboxylic acid Properties and Reactions.

  • BLD Pharm. (2024). Product Datasheet: 5-Chloro-N-ethylpyrazine-2-carboxamide (CAS 1642321-68-3).[1][2]

Sources

An In-Depth Technical Guide to the LogP and Lipophilicity of N-Ethylpyrazine Derivatives for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive exploration of the lipophilicity, quantified by the partition coefficient (LogP), of N-ethylpyrazine derivatives. It is intended for researchers, medicinal chemists, and drug development professionals engaged in the design and optimization of novel therapeutics based on the pyrazine scaffold. We will delve into the theoretical underpinnings of lipophilicity, practical methodologies for its determination, and the critical implications of LogP on the pharmacokinetic and pharmacodynamic profiles of N-ethylpyrazine compounds.

The Crucial Role of Lipophilicity in Drug Design

Lipophilicity, the affinity of a molecule for a lipid-rich environment, is a paramount physicochemical property in drug discovery.[1][2] It governs a molecule's ability to traverse biological membranes, influencing its absorption, distribution, metabolism, and excretion (ADME). The octanol-water partition coefficient (LogP) is the most widely accepted metric for quantifying lipophilicity.[2] An optimal LogP value is crucial for a drug candidate's success, as it represents a delicate balance between aqueous solubility for formulation and transport in the bloodstream, and lipid solubility for membrane permeation to reach its target.

Pyrazine derivatives are a significant class of heterocyclic compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][3] The N-ethylpyrazine core, in particular, serves as a versatile scaffold in medicinal chemistry. Understanding and modulating the lipophilicity of N-ethylpyrazine derivatives is therefore a key strategy in optimizing their drug-like properties.

Methodologies for Determining LogP

The determination of LogP can be approached through experimental methods, which provide empirical values, and computational methods, which offer predictive insights. The choice of method often depends on the stage of drug discovery, available resources, and the required accuracy.

Experimental Determination of LogP

2.1.1. The Shake-Flask Method (Gold Standard)

The shake-flask method is the traditional and most reliable technique for LogP determination.[4] It directly measures the partitioning of a compound between n-octanol and water.

Experimental Protocol: Shake-Flask Method

  • Preparation of Phases: Prepare mutually saturated solutions of n-octanol and water (or a suitable buffer, e.g., phosphate-buffered saline at pH 7.4) by vigorously mixing them for 24 hours, followed by a separation period.

  • Sample Preparation: Accurately weigh a small amount of the N-ethylpyrazine derivative and dissolve it in the aqueous phase to a known concentration.

  • Partitioning: Add a precise volume of the n-octanol phase to the aqueous solution in a sealed vessel.

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 1 to 24 hours) to allow for equilibrium to be reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Concentration Analysis: Carefully withdraw aliquots from both the aqueous and n-octanol phases. Determine the concentration of the analyte in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calculation: The LogP is calculated using the following formula: LogP = log10 ( [Concentration in n-octanol] / [Concentration in aqueous phase] )

Self-Validating System: To ensure accuracy, the experiment should be performed in triplicate. A reference compound with a known LogP value should be run in parallel to validate the experimental setup. The sum of the compound recovered from both phases should be within a certain percentage (e.g., 95-105%) of the initial amount to confirm mass balance.

2.1.2. High-Performance Liquid Chromatography (HPLC) Method

Reversed-phase HPLC (RP-HPLC) offers a faster, more automated alternative to the shake-flask method, particularly for high-throughput screening.[4][5] This method correlates the retention time of a compound on a hydrophobic stationary phase with its LogP.

Experimental Protocol: HPLC Method

  • System Preparation: Use a reversed-phase column (e.g., C18) and an isocratic mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer.

  • Calibration: Prepare a series of standard compounds with accurately known LogP values that span the expected range of the N-ethylpyrazine derivatives.

  • Standard Analysis: Inject the standard compounds and record their retention times (t_R). Calculate the capacity factor (k) for each standard using the formula: k = (t_R - t_0) / t_0, where t_0 is the column dead time.

  • Calibration Curve: Plot log(k) versus the known LogP values of the standards. A linear relationship should be observed.

  • Sample Analysis: Inject the N-ethylpyrazine derivative and determine its retention time and calculate its log(k).

  • LogP Determination: Interpolate the LogP of the test compound from the calibration curve.

Workflow for HPLC-based LogP Determination

HPLC_LogP_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_calculation Calculation & Determination prep_system Prepare RP-HPLC System run_standards Inject Standards & Record Retention Times prep_system->run_standards prep_standards Prepare Standards with Known LogP prep_standards->run_standards prep_sample Prepare N-Ethylpyrazine Sample run_sample Inject Sample & Record Retention Time prep_sample->run_sample calc_k Calculate Capacity Factors (k) run_standards->calc_k run_sample->calc_k plot_curve Plot log(k) vs. LogP for Standards calc_k->plot_curve interpolate Interpolate Sample LogP plot_curve->interpolate

Caption: Workflow for determining LogP using the HPLC method.

Computational Determination of LogP

In silico methods for LogP prediction are invaluable in early-stage drug discovery for screening large virtual libraries and prioritizing synthetic efforts.[6] These methods can be broadly categorized as atom-based, fragment-based, and property-based.

  • Atom-based methods (e.g., ALOGP): These methods sum the contributions of individual atoms to the overall lipophilicity.

  • Fragment-based methods (e.g., CLogP): These approaches dissect a molecule into fragments and sum their known lipophilicity contributions, often with correction factors for intramolecular interactions.

  • Property-based methods (e.g., MLOGP): These methods use molecular properties, such as molecular weight and polar surface area, to predict LogP through regression models.

Computational Workflow for LogP Prediction

Computational_LogP_Workflow cluster_methods Computational Methods input Input: 2D or 3D Molecular Structure (e.g., SMILES, SDF) atom_based Atom-Based (e.g., ALOGP) input->atom_based fragment_based Fragment-Based (e.g., CLogP) input->fragment_based property_based Property-Based (e.g., MLOGP) input->property_based output Output: Predicted LogP Value atom_based->output fragment_based->output property_based->output ADME_Lipophilicity cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion LogP LogP (Lipophilicity) Solubility Aqueous Solubility LogP->Solubility Decreases Permeability Membrane Permeability LogP->Permeability Increases (up to a point) Vd Volume of Distribution LogP->Vd Increases BBB Blood-Brain Barrier Penetration LogP->BBB Increases PPB Plasma Protein Binding LogP->PPB Increases CYP450 CYP450 Metabolism LogP->CYP450 Increases Clearance Clearance PPB->Clearance Decreases CYP450->Clearance Increases

Caption: The influence of LogP on key ADME parameters.

Conclusion and Future Perspectives

The lipophilicity of N-ethylpyrazine derivatives, as quantified by LogP, is a critical determinant of their potential as therapeutic agents. A thorough understanding of the interplay between chemical structure and lipophilicity is essential for the rational design of drug candidates with optimized ADME profiles. This guide has provided a framework for the determination and interpretation of LogP values for this important class of compounds. The judicious application of both experimental and computational methods for LogP assessment will continue to be a cornerstone of successful drug discovery programs focused on N-ethylpyrazine and other heterocyclic scaffolds. Future work in this area should focus on building more extensive and accurate databases of experimental LogP values for diverse pyrazine derivatives to refine predictive computational models and enhance our understanding of structure-lipophilicity relationships.

References

  • Soualmia, F., Belaidi, S., & Ghalem, S. (2021). QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against the BGC823. Acta Chimica Slovenica, 68(4), 882–895. [Link]

  • Sakthivel, S., Mathari, J. R. J., Baba, M., & Mohideen, H. S. (2025). Field and Gaussian-based 3D-QSAR models on 8-amino-imidazo [1, 5a] pyrazine derivatives as Bruton's tyrosine kinase inhibitors. Journal of Applied Pharmaceutical Science, 15(10), 114-122. [Link]

  • Polli, J. E., et al. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics, 644, 123325. [Link]

  • Soares, J. X., Santos, Á., Fernandes, C., & Pinto, M. M. M. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub. [Link]

  • Soualmia, F., Belaidi, S., & Ghalem, S. (2021). QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against. Semantic Scholar. [Link]

  • High throughput HPLC method for determining Log P values. (2003).
  • A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. (2023). Simulations Plus. [Link]

  • LogP / LogD shake-flask method. (n.d.). Protocols.io. [Link]

  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. (2014). Agilent. [Link]

  • Soualmia, F., Belaidi, S., & Ghalem, S. (2021). QSAR Studies and Structure Property/Activity Relationships Applied in Pyrazine Derivatives as Antiproliferative Agents Against the BGC823. ResearchGate. [Link]

  • Belhassan, A., et al. (2023). Structure-odor relationship in pyrazines and derivatives: A physicochemical study using 3D-QSPR, HQSPR, Monte Carlo, molecular docking, ADME-Tox and molecular dynamics. Arabian Journal of Chemistry, 16(11), 105234. [Link]

  • LogP and logD calculations. (n.d.). Chemaxon. [Link]

  • logP and logD calculation. (n.d.). Chemaxon. [Link]

  • Shake Flask Method. (n.d.). Scribd. [Link]

  • Trapella, C., et al. (2021). Structure–Activity Relationship Studies on Oxazolo[3,4-a]pyrazine Derivatives Leading to the Discovery of a Novel Neuropeptide S Receptor Antagonist with Potent In Vivo Activity. Journal of Medicinal Chemistry, 64(7), 4067–4087. [Link]

  • On-line Lipophilicity/Aqueous Solubility Calculation Software. (n.d.). Virtual Computational Chemistry Laboratory. [Link]

  • LogP/D. (n.d.). Cambridge MedChem Consulting. [Link]

  • Balíková, S. (n.d.). Lipophilicity determination of pyrazine chalcone derivatives. Charles University. [Link]

  • LogP / LogD shake-flask method v1. (2024). ResearchGate. [Link]

  • Serdaroğlu, G. (2025). Functionalized p-cymene and pyrazine derivatives: Physicochemical, ADMT, drug-likeness, and DFT studies. Computational Biology and Chemistry, 115, 108434. [Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). Molecules, 28(21), 7440. [Link]

  • Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. (2023). Journal of Chemical Information and Modeling, 63(6), 1785–1796. [Link]

  • Kim, H. S., et al. (2022). Design and Synthesis of a Novel 4-aryl-N-(2-alkoxythieno [2,3-b]pyrazine-3-yl)-4-arylpiperazine-1-carboxamide DGG200064 Showed Therapeutic Effect on Colon Cancer through G2/M Arrest. Molecules, 27(8), 2595. [Link]

  • Dependence of PET-inhibiting activity on lipophilicity of studied compounds expressed as log k. (n.d.). ResearchGate. [Link]

  • 2-ethyl pyrazine. (n.d.). The Good Scents Company. [Link]

  • Calculated Log P Values for the Investigated Compounds. (n.d.). ResearchGate. [Link]

  • Showing Compound 2-Ethylpyrazine (FDB008533). (n.d.). FooDB. [Link]

  • Match of the calculated log P data with the experimentally found log k values. (n.d.). ResearchGate. [Link]

  • Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. (2023). National Center for Biotechnology Information. [Link]

  • 2-Ethylpyrazine. (n.d.). PubChem. [Link]

  • The impact of lipophilicity on environmental processes, drug delivery and bioavailability of food components. (2019). Food and Chemical Toxicology, 125, 199-209. [Link]

  • Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. (n.d.). National Center for Biotechnology Information. [Link]

  • Study of Lipophilicity and ADME Properties of 1,9-Diazaphenothiazines with Anticancer Action. (2023). DigitalCommons@University of Nebraska - Lincoln. [Link]

  • Jampilek, J., et al. (2013). Novel Pyrazine Analogs of Chalcones: Synthesis and Evaluation of Their Antifungal and Antimycobacterial Activity. Molecules, 18(11), 13419–13437. [Link]

  • Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase. (2021). Scientific Reports, 11(1), 14619. [Link]

  • RIFM fragrance ingredient safety assessment, 3-ethyl-2,6-dimethylpyrazine, CAS Registry Number 13925-07-0. (2023). Food and Chemical Toxicology, 183, 114251. [Link]

  • Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. (2024). Semantic Scholar. [Link]

Sources

Methodological & Application

Technical Application Note: Protocol for Amidation of 5-Chloropyrazine-2-carbonyl Chloride with Ethylamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

This application note details the optimized protocol for the synthesis of N-ethyl-5-chloropyrazine-2-carboxamide via the nucleophilic acyl substitution of 5-chloropyrazine-2-carbonyl chloride with ethylamine.

Scientific Rationale

The pyrazine scaffold is electron-deficient, rendering the carbonyl carbon highly electrophilic. While this facilitates rapid amidation, it introduces a critical competing pathway: Nucleophilic Aromatic Substitution (


) . The 5-chloro substituent is activated by the para-nitrogen (N1), making it susceptible to displacement by the amine nucleophile, particularly at elevated temperatures or with excess amine.

Key Success Factors:

  • Temperature Control: Maintaining the reaction at

    
     during addition is kinetically imperative to favor acyl substitution (
    
    
    
    ) over aryl substitution (
    
    
    ).
  • Stoichiometry: Precise control of ethylamine equivalents prevents "over-reaction" at the C5 position.

  • Base Selection: A non-nucleophilic base (DIPEA or TEA) is used to scavenge HCl without competing for the electrophile.

Reaction Mechanism & Pathway[1][2][3]

The reaction proceeds via a tetrahedral intermediate at the carbonyl carbon.[1] The diagram below illustrates the desired pathway versus the critical impurity pathway (


).

ReactionPathway SM 5-Chloropyrazine-2- carbonyl chloride Tetrahedral Tetrahedral Intermediate SM->Tetrahedral k_acyl (Fast) 0°C Impurity 5-(Ethylamino)pyrazine Derivative (SnAr Impurity) SM->Impurity k_Ar (Slow) High Temp / Excess Amine Ethylamine Ethylamine (Nucleophile) Ethylamine->Tetrahedral Product N-Ethyl-5-chloropyrazine- 2-carboxamide (Target) Tetrahedral->Product - HCl

Figure 1: Reaction pathway showing the kinetic competition between the desired amidation and the unwanted


 side reaction.

Materials & Equipment

Reagents
ReagentMW ( g/mol )Equiv.RoleGrade
5-Chloropyrazine-2-carbonyl chloride 176.991.0Substrate>97% (Moisture Sensitive)
Ethylamine (2.0 M in THF)45.081.1NucleophileAnhydrous
Triethylamine (TEA) 101.191.5HCl ScavengerDry, stored over KOH
Dichloromethane (DCM) 84.93SolventSolventAnhydrous (Sure/Seal™)

Note: Ethylamine is preferred as a solution in THF or MeOH to allow precise volumetric dosing. If using Ethylamine Hydrochloride salt, increase TEA to 2.5 equivalents.

Equipment
  • Three-neck round-bottom flask (flame-dried).

  • Pressure-equalizing addition funnel or syringe pump.

  • Inert gas manifold (

    
     or Ar).[2]
    
  • Low-temperature bath (Ice/NaCl or Cryocooler).

Detailed Experimental Protocol

Phase 1: Preparation & Setup
  • Inert Environment: Assemble glassware while hot and flush with dry Nitrogen for 15 minutes.

  • Solvent Prep: Ensure DCM is anhydrous. Water content

    
     will hydrolyze the acid chloride to 5-chloropyrazine-2-carboxylic acid.
    
Phase 2: Reaction Execution
  • Substrate Dissolution:

    • Charge 5-chloropyrazine-2-carbonyl chloride (1.0 eq) into the flask.

    • Add anhydrous DCM (10 mL per gram of substrate).

    • Critical: Cool the solution to

      
        using an ice bath. Stir for 10 minutes to equilibrate.
      
  • Base Addition:

    • Add Triethylamine (1.5 eq) to the cold solution. A slight fuming may occur; this is normal.

  • Nucleophile Addition (The Control Step):

    • Load Ethylamine (1.1 eq) into the syringe/addition funnel.

    • Add dropwise over 15–20 minutes.

    • Process Control: Maintain internal temperature

      
      .
      
    • Observation: A white precipitate (TEA·HCl) will form immediately.

  • Reaction Completion:

    • After addition, allow the mixture to stir at

      
       for 30 minutes.
      
    • Remove the ice bath and warm to Room Temperature (RT) for 1 hour.

    • Checkpoint: Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[2] The acid chloride (

      
      , unstable on silica) should disappear; Product (
      
      
      
      ) appears.
Phase 3: Workup & Isolation
  • Quench: Cool back to

    
     and quench with Saturated 
    
    
    
    (aq). This neutralizes any residual HCl and hydrolyzes unreacted acid chloride to the water-soluble acid.
  • Phase Separation: Transfer to a separatory funnel. Collect the organic (lower) layer.

  • Extraction: Extract the aqueous layer once with fresh DCM.

  • Washing: Wash combined organics with:

    • 1x Water (removes TEA salts).

    • 1x Brine (drying aid).

  • Drying: Dry over anhydrous

    
     for 15 minutes. Filter.
    
  • Concentration: Evaporate solvent in vacuo (

    
    ) to yield the crude solid.
    
Phase 4: Purification
  • Recrystallization (Preferred): The crude product is often pure enough (>95%). If needed, recrystallize from EtOAc/Hexane.

  • Flash Chromatography: If

    
     impurities are present (yellow/orange color), purify on Silica Gel (Gradient: 10% 
    
    
    
    40% EtOAc in Hexane).

Workup Logic & Flowchart

The following flowchart visualizes the critical separation steps to ensure high purity.

WorkupFlow ReactionMix Crude Reaction Mixture (DCM, Product, TEA-HCl) Quench Add Sat. NaHCO3 (Hydrolyze excess SM) ReactionMix->Quench Separation Phase Separation Quench->Separation OrgLayer Organic Layer (DCM) (Product + neutral impurities) Separation->OrgLayer Lower Phase AqLayer Aqueous Layer (TEA salts, Pyrazine Acid) Separation->AqLayer Upper Phase (Discard) Wash Wash with Water & Brine OrgLayer->Wash Dry Dry (Na2SO4) & Evaporate Wash->Dry Final Final Product N-Ethyl-5-chloropyrazine-2-carboxamide Dry->Final

Figure 2: Workup purification logic ensuring removal of amine salts and hydrolyzed byproducts.

Troubleshooting & Process Control

ObservationRoot CauseCorrective Action
Yellow/Orange Impurity

reaction (displacement of Cl).
Reduce reaction temperature to

. Ensure exact stoichiometry of amine (do not exceed 1.1 eq).
Low Yield Hydrolysis of Acid Chloride.Ensure DCM is dry. Flush flask with

. Check quality of starting material (should be yellow liquid/solid, not white powder of acid).
Starting Material Remains Incomplete conversion.Check base equivalents. If using amine salt, ensure enough TEA is added to liberate the free amine.

References

  • Doležal, M. et al. (2013). Synthesis, Antimycobacterial Activity and In Vitro Cytotoxicity of 5-Chloro-N-phenylpyrazine-2-carboxamides. Molecules, 18(12), 15330–15356.

  • Servusová, B. et al. (2017). 3-Substituted N-Benzylpyrazine-2-carboxamide Derivatives: Synthesis, Antimycobacterial and Antibacterial Evaluation. Molecules, 22(3), 493.

  • BenchChem Protocols. General Application Note for Acylation of Piperazine with 5-Chlorothiophene-2-carbonyl Chloride (Adapted for Pyrazine analogs). (General Protocol Reference)

  • Master Organic Chemistry. Reaction of Acid Chlorides with Amines (Schotten-Baumann mechanism).

Sources

Application Note: Optimized One-Pot Synthesis of 5-Chloro-N-ethylpyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026


, Amidation, Process Safety

Executive Summary

This application note details the optimized one-pot synthesis of 5-Chloro-N-ethylpyrazine-2-carboxamide , a critical scaffold in the development of antimycobacterial agents (Pyrazinamide analogs) and kinase inhibitors.

The synthesis of 5-halopyrazine-2-carboxamides presents a specific chemoselective challenge: the electron-deficient pyrazine ring renders the C5-chlorine susceptible to Nucleophilic Aromatic Substitution (


) by the amine used for amidation. Standard coupling protocols often yield a mixture of the desired amide and the bis-alkylated byproduct (5-(ethylamino)-N-ethylpyrazine-2-carboxamide).

This guide compares three coupling strategies—T3P® (Propylphosphonic anhydride) , HATU , and CDI —and establishes a robust protocol using T3P that maximizes yield (>85%) while suppressing


 side reactions to <1%.

Retrosynthetic Analysis & Mechanistic Insight

The target transformation involves the condensation of 5-chloropyrazine-2-carboxylic acid (1) with ethylamine (2).

The Chemoselectivity Challenge

The pyrazine ring is highly


-deficient. The introduction of the electron-withdrawing carboxyl group at C2 and the chlorine at C5 creates two electrophilic sites:
  • Site A (Carbonyl Carbon): The desired site for amidation.

  • Site B (C5-Chlorine): Activated by the para-nitrogen (N1) and the electron-withdrawing carbonyl group, making it highly prone to displacement by nucleophiles (amines).

Key Insight: To favor Path A (Amidation) over Path B (


), the activation of the carboxylic acid must be rapid and the reaction temperature kept low. Highly reactive coupling agents (like HATU) can sometimes accelerate the background 

reaction if the active ester formation is not instantaneous, or if the base concentration is too high.
Reaction Pathway Diagram

ReactionPath SM 5-Chloropyrazine- 2-carboxylic acid Activated Activated Ester (Intermediate) SM->Activated Coupling Agent (T3P/HATU) Byproduct IMPURITY: 5-(Ethylamino)-N-ethylpyrazine- 2-carboxamide SM->Byproduct Path B: SNAr (Thermodynamic/Excess Amine) Amine Ethylamine Product TARGET: 5-Chloro-N-ethylpyrazine- 2-carboxamide Activated->Product Path A: Amidation (Kinetic Control) Product->Byproduct Over-reaction (High Temp)

Figure 1: Competing reaction pathways. Path A represents the desired amidation. Path B represents the undesired nucleophilic aromatic substitution (


) of the chlorine atom.

Reagent Selection Guide

We evaluated three common coupling agents. The choice depends on the scale and purification capabilities.

ParameterT3P (Propylphosphonic anhydride) HATU CDI (Carbonyldiimidazole)
Mechanism Mixed AnhydrideUronium/GuanidiniumAcyl Imidazole
Reactivity Moderate/High (Low Epimerization)Very HighModerate
Byproducts Water-soluble (Easy Wash)Tetramethylurea (Difficult removal)Imidazole (Water soluble)

Risk
Low (Mild activation)Medium (High reactivity)High (Requires heating/degassing)
Green Score High (Non-toxic, high atom economy)Low (Peptide grade, expensive)Medium (CO2 evolution)
Recommendation Primary Choice Secondary Choice (for sluggish amines)Not Recommended for this substrate

Experimental Protocols

Protocol A: The "Gold Standard" (T3P Method)

Recommended for purity and ease of workup. Ideal for scale-up.

Reagents:

  • 5-Chloropyrazine-2-carboxylic acid (1.0 equiv)

  • Ethylamine (2.0 M in THF, 1.1 equiv) OR Ethylamine HCl (1.1 equiv)

  • T3P (50% w/w in EtOAc, 1.5 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (2.5 equiv if using free base; 3.5 equiv if using HCl salt)

  • Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (5-10 volumes)

Step-by-Step Procedure:

  • Setup: Charge 5-chloropyrazine-2-carboxylic acid and EtOAc into a reactor/flask equipped with a thermometer and magnetic stirrer.

  • Base Addition: Cool the suspension to

    
    . Add DIPEA dropwise. The solution may clear as the salt forms.
    
  • Activation: Add T3P solution (50% in EtOAc) dropwise over 10 minutes, maintaining temperature

    
    . Stir for 20 minutes to form the active anhydride.
    
  • Amidation: Add Ethylamine (solution or salt) slowly.

    • Critical Control: If using Ethylamine HCl, ensure it is finely powdered or pre-slurried to prevent localized hotspots.

  • Reaction: Allow the mixture to warm to Room Temperature (

    
    ). Stir for 2–4 hours.
    
    • Monitor: Check HPLC/TLC. If

      
       impurity >2%, cool back to 
      
      
      
      .
  • Workup (The T3P Advantage):

    • Add water (5 vol). Stir for 10 minutes.

    • Separate phases. The product is in the organic (EtOAc) layer.

    • Wash organic layer with 0.5 M HCl (to remove excess amine/DIPEA), then sat.

      
      , then Brine.
      
  • Isolation: Dry over

    
    , filter, and concentrate in vacuo.
    
    • Result: Off-white solid. Yield typically 85–92%.

Protocol B: High-Throughput Method (HATU)

Recommended only for milligram-scale library synthesis where yield is prioritized over cost.

Reagents:

  • Acid (1.0 equiv), HATU (1.1 equiv), DIPEA (2.0 equiv), Ethylamine (1.1 equiv), DMF (anhydrous).

Step-by-Step Procedure:

  • Dissolve Acid and HATU in DMF at

    
    .
    
  • Immediately add DIPEA. Stir for 5 mins (yellow color develops).

  • Add Ethylamine.

  • Stir at

    
     for 1 hour, then RT for 1 hour.
    
  • Workup: Dilute with EtOAc, wash extensively with

    
     (5% aq) to remove DMF.
    
  • Purification: Flash chromatography is usually required to remove tetramethylurea byproducts.

Process Workflow & Troubleshooting

The following diagram illustrates the critical decision points during the T3P workflow to ensure product quality.

Workflow Start Start: Acid + EtOAc + DIPEA Cool Cool to 0°C Start->Cool AddT3P Add T3P (1.5 eq) Activate 20 min Cool->AddT3P AddAmine Add Ethylamine AddT3P->AddAmine Monitor IPC: HPLC Check (1 hr) AddAmine->Monitor CheckImpurity SNAr Impurity > 2%? Monitor->CheckImpurity Continue Complete Reaction (RT, 2-4 h) CheckImpurity->Continue No Remediation Cool to 0°C Reduce Stir Speed CheckImpurity->Remediation Yes Quench Quench: Water Wash Acid Wash Base Wash Continue->Quench Isolate Evaporate Solvent Isolate Solid Quench->Isolate Remediation->Monitor Re-check

Figure 2: Optimized workflow for T3P coupling with Integrated Process Control (IPC) points.

Troubleshooting Table
ObservationProbable CauseCorrective Action
High

Impurity
Temperature too high during amine addition.Maintain

during addition. Add amine slowly.
Low Conversion Old T3P (hydrolyzed) or wet solvent.Use fresh T3P (50% EtOAc). Ensure solvents are dry (KF < 0.1%).
Product in Aqueous Layer Product is amphoteric or water soluble.Saturate aqueous layer with NaCl (salting out) before extraction. Use 2-MeTHF instead of EtOAc.
Color Issue (Dark) Oxidation of amine or phenol contaminants.Degas solvents. Perform reaction under

atmosphere.

References

  • Dunetz, J. R., et al. (2011).[1] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051. Link

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38(2), 606-631. Link

  • Doležal, M., et al. (2009). "Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity." Molecules, 14, 4166-4178. (Discusses reactivity of 5-chloropyrazine derivatives). Link

  • Archimica (Now Curia). "T3P® (Propylphosphonic Anhydride) – The Water Scavenger." Technical White Paper. Link

Sources

Application Note & Protocols: Strategic N-Alkylation of Chloropyrazine Carboxamides for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-alkylated chloropyrazine carboxamides represent a privileged scaffold in modern medicinal chemistry, forming the core of numerous therapeutic agents, including antituberculars and antivirals.[1][2] The strategic introduction of N-alkyl substituents is a critical step in modulating the pharmacological properties of these molecules, such as potency, selectivity, and pharmacokinetic profiles. This guide provides a comprehensive overview of the principal reaction conditions for the N-alkylation of chloropyrazine carboxamides, delving into the mechanistic underpinnings, offering detailed experimental protocols, and discussing critical parameters for reaction optimization. We will explore both classical nucleophilic substitution pathways and modern, atom-economical catalytic methods.

Mechanistic Foundations: Activating the Amide Nitrogen

The N-alkylation of an amide is a non-trivial transformation due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group, which significantly reduces its nucleophilicity.[3][4] Consequently, successful alkylation hinges on strategies that enhance the nucleophilic character of the amide nitrogen. Two primary mechanistic paradigms dominate this field: direct deprotonation followed by nucleophilic substitution and catalytic dehydrogenative coupling.

The Classical SN2 Pathway: Deprotonation and Nucleophilic Attack

The most established method involves a two-step sequence: deprotonation of the amide N-H to form a highly nucleophilic amide anion, followed by its reaction with an alkyl electrophile (typically an alkyl halide) via an SN2 mechanism.[4][5]

  • Deprotonation: A sufficiently strong base is required to overcome the pKa of the amide proton. Strong bases like sodium hydride (NaH), n-butyllithium (n-BuLi), or lithium diisopropylamide (LDA) are highly effective and are typically used in anhydrous aprotic solvents such as tetrahydrofuran (THF) or N,N-dimethylformamide (DMF).[3][4]

  • Nucleophilic Attack: The resulting anion readily attacks the alkyl halide. The reactivity of the halide follows the expected trend: I > Br > Cl.[6]

  • Challenges & Side Reactions: A primary competing pathway is O-alkylation, which forms an imidate ester. This side reaction is more prevalent with highly electrophilic alkylating agents (e.g., sulfonates) or under conditions where the amide is not fully deprotonated, allowing the more nucleophilic oxygen atom to react.[6]

SN2_Mechanism cluster_0 Step 1: Deprotonation cluster_1 Step 2: SN2 Attack Amide Chloropyrazine Carboxamide (R-CONH-R') Anion Amide Anion (R-CON⁻-R') Amide->Anion B-H Base Strong Base (B⁻) AlkylHalide Alkyl Halide (R''-X) Product N-Alkylated Product Anion_ref Amide Anion Anion_ref->Product X⁻

Caption: Classical SN2 pathway for N-alkylation.

Catalytic "Borrowing Hydrogen" Pathway: A Green Chemistry Approach

Emerging as a powerful, atom-economical alternative, the "Borrowing Hydrogen" (BH) or dehydrogenative coupling strategy utilizes alcohols as benign alkylating agents, generating only water as a byproduct.[7][8] This process is mediated by transition metal catalysts (e.g., based on Ru, Ir, Pd, or Co).[7][9][10]

The catalytic cycle proceeds through three key stages:

  • Oxidation: The metal catalyst temporarily "borrows" hydrogen from the alcohol substrate, oxidizing it in situ to the corresponding aldehyde or ketone.[11]

  • Condensation: The newly formed aldehyde undergoes condensation with the chloropyrazine carboxamide to form an N-acyl-imine intermediate.[7]

  • Reduction: The metal-hydride species, formed in the first step, then reduces the imine intermediate to furnish the final N-alkylated amide and regenerate the active catalyst.[7][11]

This method avoids the use of stoichiometric strong bases and hazardous alkyl halides, aligning with the principles of green chemistry.

Borrowing_Hydrogen Catalyst [M] MH2 [M]-H₂ Catalyst->MH2 + R'-CH₂OH Aldehyde Aldehyde (R'-CHO) Product N-Alkylated Amide Imine N-Acyl-Imine Aldehyde->Imine + Amide - H₂O Alcohol Alcohol (R'-CH₂OH) Alcohol->Aldehyde - H₂ Imine->Product + [M]-H₂ Amide Amide (R-CONH₂) Product->Catalyst - [M]

Caption: The "Borrowing Hydrogen" catalytic cycle.

Comparative Overview of Reaction Conditions

The choice of methodology depends on substrate compatibility, reagent availability, and desired scale. The following tables summarize typical starting conditions for both approaches.

Table 1: Classical SN2 N-Alkylation Conditions

Base Alkylating Agent Solvent Temperature (°C) Key Features & Notes Reference(s)
NaH Alkyl Iodide/Bromide DMF, THF 0 to 25 Highly effective for a broad range of substrates; requires anhydrous conditions. [3][4]
K₂CO₃ Alkyl Bromide DMF, Acetonitrile 80 - 120 Milder conditions, suitable for sensitive substrates; may require longer reaction times. [12]
KOH (powdered) Alkyl Mesylate Toluene Reflux Often used with a phase-transfer catalyst (e.g., nBu₄HSO₄) for improved efficiency. [6]
CsF-Celite Alkyl Halide Acetonitrile Reflux Solid-supported base simplifies work-up; offers good efficiency. [13]

| Cs₂CO₃ | Alkyl Bromide | Toluene | 110 | Effective base, particularly in palladium-catalyzed variations of N-alkylation. |[9] |

Table 2: Catalytic "Borrowing Hydrogen" N-Alkylation Conditions

Catalyst System Alkylating Agent Base (if any) Solvent Temperature (°C) Key Features & Notes Reference(s)
Ruthenium (Shvo's catalyst) Primary Alcohols None (Base-free) Toluene 90 - 120 Atom-economical and often proceeds with high stereochemical retention. [14]
Iridium (Cp*Ir complexes) Primary/Secondary Alcohols None (Base-free) None (neat alcohol) ~100 High yields under solvent-free conditions. [10]
Palladium (Pincer complexes) Primary Alcohols Cs₂CO₃ Toluene 110 Efficient catalysis with low catalyst loading. [9]

| Cobalt (Nanoparticles) | Primary Alcohols | Base-promoted | Toluene | 130 - 150 | Utilizes a more earth-abundant metal; catalyst can be recycled. |[7][11] |

Experimental Protocols

Protocol 1: N-Alkylation using Sodium Hydride and an Alkyl Halide

Principle: This protocol details the deprotonation of a chloropyrazine carboxamide with sodium hydride, followed by SN2 displacement with an alkyl iodide to yield the N-alkylated product.

Materials and Reagents:

  • Chloropyrazine carboxamide (1.0 eq)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 - 1.5 eq)

  • Alkyl iodide (or bromide) (1.1 - 1.3 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, syringe, septa

Step-by-Step Procedure:

  • Reaction Setup: Under a nitrogen or argon atmosphere, add the chloropyrazine carboxamide (1.0 eq) and anhydrous DMF to a dry round-bottom flask. Stir the mixture at room temperature until the solid dissolves.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add the sodium hydride (1.2 eq) portion-wise over 10-15 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes. The formation of the sodium salt may result in a thicker suspension.

  • Alkylation: Cool the reaction mixture back down to 0 °C. Add the alkyl iodide (1.1 eq) dropwise via syringe.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight (or for 4-24 hours). Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water. Separate the layers. Wash the organic layer sequentially with water (2x) and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude residue by flash column chromatography on silica gel to obtain the pure N-alkylated product.

Safety Precautions:

  • Sodium hydride is highly flammable and reacts violently with water. Handle only under an inert atmosphere and use appropriate personal protective equipment (PPE).

  • DMF is a potential teratogen. Avoid inhalation and skin contact.

  • Alkyl halides are toxic and potential lachrymators. Handle in a fume hood.

Protocol 2: Ruthenium-Catalyzed N-Alkylation using an Alcohol (Borrowing Hydrogen)

Principle: This protocol employs a Ruthenium-based catalyst to facilitate the N-alkylation of a chloropyrazine carboxamide with a primary alcohol, showcasing a green, atom-economical approach.

Materials and Reagents:

  • Chloropyrazine carboxamide (1.0 eq)

  • Primary alcohol (e.g., benzyl alcohol) (1.5 - 3.0 eq)

  • Shvo's catalyst (or other suitable Ru/Ir catalyst) (1-5 mol%)

  • Anhydrous toluene

  • Round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen/argon inlet

  • Celite

  • Ethyl acetate

  • Hexanes

Step-by-Step Procedure:

  • Reaction Setup: To a dry round-bottom flask, add the chloropyrazine carboxamide (1.0 eq), the primary alcohol (1.5 eq), the Ruthenium catalyst (e.g., Shvo's, 2 mol%), and anhydrous toluene.

  • Inerting: Seal the flask with a septum, and purge the system with nitrogen or argon for 10-15 minutes.

  • Heating: Place the flask in a preheated oil bath at 110-120 °C and allow the reaction to reflux.

  • Reaction Monitoring: Stir the reaction at reflux for 12-48 hours. Monitor the consumption of the starting material by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction mixture to room temperature.

  • Purification: Concentrate the reaction mixture in vacuo to remove the solvent. The crude residue can be directly purified by flash column chromatography on silica gel. Alternatively, to remove the metal catalyst, the residue can be dissolved in a minimal amount of dichloromethane or ethyl acetate, passed through a short plug of Celite or silica, and then concentrated before final purification by chromatography.

Safety Precautions:

  • Transition metal catalysts can be toxic and air-sensitive. Handle with care.

  • The reaction is performed at high temperatures. Use appropriate caution.

  • Toluene is flammable and toxic. Always work in a well-ventilated fume hood.

Conclusion

The N-alkylation of chloropyrazine carboxamides is a cornerstone transformation for the synthesis of valuable pharmaceutical compounds. The selection of an appropriate synthetic strategy—whether a classical SN2 approach using strong bases and alkyl halides or a modern catalytic "Borrowing Hydrogen" method with alcohols—should be guided by the specific molecular context, scale, and sustainability goals of the project. Careful optimization of the base, solvent, temperature, and (if applicable) catalyst is paramount to achieving high yields and minimizing side reactions. The protocols and data provided herein serve as a robust starting point for researchers aiming to explore and develop novel N-alkylated chloropyrazine carboxamide derivatives.

References

  • Ramesh, R., & Anandaraj, S. (2020). N‐alkylation of benzamides/sulfonamides using alcohols via borrowing hydrogen approach by well‐defined Pd (II) pincer complexes. ResearchGate. Available at: [Link]

  • Senthamarai, T., Murugesan, K., & Schneider, C. (2018). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. Chemistry A European Journal, 24(10), 2303-2307. Available at: [Link]

  • He, L., et al. (2023). Cobalt nanoparticle-catalysed N-alkylation of amides with alcohols. Green Chemistry, 26(1), 375-382. Available at: [Link]

  • Apsunde, T. D., & Trudell, M. L. (2014). Solvent-free, base-free microwave-mediated (Cp*IrCl2)2-catalyzed conditions for the N-alkylation of amides with a series of primary and secondary alcohols. Synthesis, 46(02), 230-234. Available at: [Link]

  • Chemistry Stack Exchange. (2015). N-alkylation of amides with alkyl halides?. Available at: [Link]

  • Schmerling, L. (1966). U.S. Patent No. 3,274,211. Washington, DC: U.S. Patent and Trademark Office.
  • Jandourek, O., et al. (2015). Synthesis and Biological Evaluation of N-Alkyl-3-(alkylamino)-pyrazine-2-carboxamides. Molecules, 20(5), 8696-8713. Available at: [Link]

  • ResearchGate. (2015). Which one would be efficient method for N-alkylation of aromatic amides e.g. 1,3-bis(acetamido)benzene?. Available at: [Link]

  • Jandourek, O., et al. (2015). Synthesis and Biological Evaluation of N-Alkyl-3-(alkylamino)-pyrazine-2-carboxamides. ResearchGate. Available at: [Link]

  • He, L., et al. (2023). Cobalt nanoparticle-catalysed N-alkylation of amides with alcohols. National Institutes of Health. Available at: [Link]

  • Hayat, S., et al. (2001). N-Alkylation of Anilines, Carboxamides and Several Nitrogen Heterocycles Using CsF—Celite/Alkyl Halides/CH3CN Combination. Synthetic Communications, 31(18), 2841-2846. Available at: [Link]

  • Doležal, M., et al. (2015). Synthesis and Biological Evaluation of N-Alkyl-3-(alkylamino)-pyrazine-2-carboxamides. MDPI. Available at: [Link]

  • Tauchman, M., et al. (2017). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules, 22(2), 223. Available at: [Link]

  • Royal Society of Chemistry. (2021). N-Alkyl amide synthesis via N-alkylation of amides with alcohols. Available at: [Link]

  • ACS Publications. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. Available at: [Link]

  • Jansa, P., et al. (2010). Synthesis, Antimycobacterial, Antifungal and Photosynthesis-Inhibiting Activity of Chlorinated N-phenylpyrazine-2-carboxamides. MDPI. Available at: [Link]

  • Jansa, P., et al. (2010). Synthesis, Antimycobacterial, Antifungal and Photosynthesis-Inhibiting Activity of Chlorinated N-phenylpyrazine-2-carboxamides. National Institutes of Health. Available at: [Link]

  • Doležal, M., et al. (2007). Substituted N-Phenylpyrazine-2-carboxamides, Their Synthesis and Evaluation as Herbicides and Abiotic Elicitors. MDPI. Available at: [Link]

  • Oncul, S., et al. (2011). N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. Available at: [Link]

Sources

Purification methods for 5-Chloro-N-ethylpyrazine-2-carboxamide intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

5-Chloro-N-ethylpyrazine-2-carboxamide is a critical scaffold in the synthesis of antitubercular agents (Pyrazinamide analogs) and specific kinase inhibitors.[1] Its purification presents a unique chemical paradox: the pyrazine ring is electron-deficient, making the C-5 chlorine atom highly susceptible to nucleophilic aromatic substitution (


), while the amide functionality requires polar conditions that can induce hydrolysis. This guide outlines three orthogonal purification strategies—Phased Extraction , Anti-Solvent Crystallization , and Flash Chromatography —designed to maximize purity (>98%) while suppressing side-reactions.[2]

Chemical Context & Impurity Profile[1][2][3][4]

To design an effective purification, one must understand the genesis of the crude mixture.[2] This intermediate is typically synthesized via two primary routes:

  • Acyl Chloride Route: 5-Chloropyrazine-2-carboxylic acid

    
     Oxalyl Chloride 
    
    
    
    Ethylamine.[1]
  • Coupling Agent Route: Acid + Ethylamine + T3P/HATU.[2]

Critical Impurity Profile (CIP)
Impurity TypeSourceChemical BehaviorRemoval Strategy
5-Chloropyrazine-2-carboxylic acid Unreacted starting material or Hydrolysis byproductAcidic (

)
Alkaline Wash (NaHCO

)
Ethylamine Excess ReagentBasic / NucleophilicAcidic Wash (0.5M HCl)
5-(Ethylamino)-N-ethylpyrazine-2-carboxamide Over-reaction (

at C-5)
Neutral / LipophilicCritical: Cannot be removed by extraction.[1] Requires Chromatography or Crystallization.[2][3]
Urea Byproducts Coupling reagents (DCC/EDC)NeutralFiltration (if insoluble) or Chromatography

Critical Process Parameters (CPPs)

  • Temperature Sensitivity: The C-5 Chlorine is labile.[1] Heating above 60°C in the presence of amines or water significantly increases the formation of the 5-hydroxy or 5-amino impurities.[1]

  • pH Stability: The amide bond is stable, but the chloropyrazine ring degrades in strong base (

    
    ) over time.[2] Workups should use mild bases (Carbonates/Bicarbonates).[2]
    

Method A: Phased Acid-Base Extraction (The Foundation)[1]

Best for: Removing unreacted starting materials and inorganic salts.[2]

This protocol utilizes the amphoteric nature of the impurities versus the neutral character of the target amide.[2]

Protocol
  • Dissolution: Dissolve the crude reaction residue in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (10 mL per gram of crude).

    • Note: EtOAc is preferred for green chemistry standards, but DCM offers better solubility for oily residues.[2]

  • Acid Wash (Removes Amines):

    • Wash the organic phase twice with 0.5 M HCl (1:1 vol/vol).[2]

    • Mechanism:[1][2] Protonates unreacted ethylamine (

      
      ), forcing it into the aqueous layer.[1]
      
    • Caution: Do not use strong acid (>2M) or prolonged contact time to avoid amide hydrolysis.[2]

  • Base Wash (Removes Acids):

    • Wash the organic phase twice with Saturated NaHCO

      
       .[2]
      
    • Mechanism:[1][2] Deprotonates unreacted 5-chloropyrazine-2-carboxylic acid (

      
      ), moving it to the aqueous layer.[1]
      
  • Brine Wash & Dry:

    • Wash once with saturated brine to remove trapped water.[2]

    • Dry over anhydrous

      
       and concentrate in vacuo at < 40°C .
      

Method B: Anti-Solvent Crystallization (Scalable High-Purity)[1]

Best for: Scale-up (>10g) and removal of the "Over-reaction"


 impurity.

Recrystallization of chloropyrazines requires a delicate balance. We utilize a Solvent/Anti-Solvent system where the impurity remains in the mother liquor.[2]

System: Ethyl Acetate (Solvent) / n-Heptane (Anti-Solvent).

Protocol
  • Dissolution: Transfer crude solid to a flask. Add Ethyl Acetate (3 mL/g).

  • Heating: Heat gently to 50°C.

    • Warning: Do not reflux.[2] If solids remain, filter them off (likely inorganic salts or urea byproducts) while hot.[2]

  • Seeding (Optional but Recommended): If available, add a seed crystal of pure product (0.1 wt%) at 40°C.

  • Anti-Solvent Addition:

    • Slowly add n-Heptane dropwise to the warm solution with vigorous stirring.

    • Target Ratio: 1:3 (EtOAc:Heptane).[2]

    • Stop addition when the solution turns slightly cloudy (turbidity point).[2]

  • Controlled Cooling:

    • Allow the flask to cool to Room Temperature (RT) over 2 hours.

    • Transfer to an ice bath (0-5°C) for 1 hour.

  • Harvest: Filter the white crystalline solid. Wash the cake with cold Heptane.

  • Drying: Vacuum oven at 40°C for 4 hours.

Method C: Flash Chromatography (Polishing)

Best for: Medicinal chemistry scale (<1g) or difficult separations.[2]

If the


 impurity (5-ethylamino derivative) is present >5%, crystallization may co-precipitate it. Chromatography is required.[2]
  • Stationary Phase: Silica Gel (40-63

    
    , 60 Å).
    
  • Mobile Phase: Hexane / Ethyl Acetate.[2]

Gradient Table
Time (CV*)% Hexane% Ethyl AcetateElution Event
0 - 29010System Equilibration
2 - 590

70
10

30
Elution of non-polar impurities
5 - 1270

50
30

50
Elution of Target Amide (

in 1:1)
12 - 150100Wash out polar acids/amines

*CV = Column Volumes[2]

Analytical Validation (QC)

Verify purity using Reverse-Phase HPLC. The chlorine atom provides a distinct isotopic pattern in Mass Spec (M and M+2 peaks in 3:1 ratio).[2]

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5

    
    , 4.6 x 100 mm.[2]
    
  • Mobile Phase A: Water + 0.1% Formic Acid.[2]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 270 nm (Pyrazine absorption max).[2]

Workflow Visualization

PurificationWorkflow Start Crude Reaction Mixture (Amide, Acid, Amine, Salts) Dissolve Dissolve in EtOAc Start->Dissolve AcidWash Wash w/ 0.5M HCl (Removes Ethylamine) Dissolve->AcidWash BaseWash Wash w/ Sat. NaHCO3 (Removes Unreacted Acid) AcidWash->BaseWash CheckPurity QC: HPLC Purity > 95%? BaseWash->CheckPurity Cryst Method B: Crystallization (EtOAc / Heptane) CheckPurity->Cryst No (Major Impurity: S_NAr byproduct) Column Method C: Flash Column (Hex/EtOAc Gradient) CheckPurity->Column No (Complex Mixture) Final Pure 5-Chloro-N-ethylpyrazine-2-carboxamide (White Solid) CheckPurity->Final Yes Cryst->Final Column->Final

Caption: Decision tree for selecting the appropriate purification pathway based on crude purity.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
"Oiling Out" during Crystallization Cooling too fast or too much anti-solvent added too quickly.[1]Re-heat to dissolve oil.[2] Add anti-solvent slower.[2] Seed the solution at the cloud point.[2]
Low Yield Product is too soluble in the mother liquor.Cool to -20°C. Use a more non-polar anti-solvent (e.g., Hexane instead of Heptane).
Yellow Coloration Presence of N-oxide or degradation products.[1]Treat organic solution with activated charcoal (5 wt%) for 30 mins, filter through Celite, then crystallize.
Loss of Cl (M-Cl peak in MS) Nucleophilic attack by solvent (e.g., MeOH/EtOH).Avoid alcohols in heating steps.[2] Switch to Aprotic solvents (EtOAc, DCM, THF).[2]

References

  • Doležal, M., et al. (2013).[2] Synthesis, Antimycobacterial Activity and In Vitro Cytotoxicity of 5-Chloro-N-phenylpyrazine-2-carboxamides. Molecules, 18(12), 14809-14825. Link

  • Foye, W. O. (1995).[2] Principles of Medicinal Chemistry. Williams & Wilkins.[2] (Foundational text on Pyrazinamide chemistry).

  • MIT Department of Chemistry. (n.d.). Two-Solvent Recrystallization Guide. MIT OpenCourseWare.[2] Link

  • Sigma-Aldrich. (2023).[2] Product Specification: 3,5-Dichloro-6-ethylpyrazine-2-carboxamide. Link

  • University of Rochester. (n.d.).[2] Reagents & Solvents: Solvents for Recrystallization. Link

Sources

Application Note: Strategies for the Crystallization of 5-Chloro-N-ethylpyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The isolation and purification of Active Pharmaceutical Ingredients (APIs) through crystallization is a critical determinant of final product quality, influencing purity, stability, and bioavailability. This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on developing robust crystallization protocols for 5-Chloro-N-ethylpyrazine-2-carboxamide. We delve into the foundational principles of solvent selection, present systematic protocols for solvent screening, and offer detailed methodologies for both cooling and anti-solvent crystallization. The causality behind experimental choices is explained to empower users to adapt and troubleshoot these methods effectively.

Introduction: The Critical Role of Crystallization

5-Chloro-N-ethylpyrazine-2-carboxamide is a member of the pyrazine carboxamide class of compounds, a scaffold of significant interest in medicinal chemistry. Like many APIs, its final physical form dictates its performance. Crystallization is not merely a purification step; it is a process to control critical quality attributes such as:

  • Purity: Efficiently removes process-related impurities and undesired side products.

  • Polymorphism: Different crystalline forms (polymorphs) of the same compound can exhibit varied solubility, stability, and melting points. Controlling crystallization conditions is key to isolating the desired, most stable polymorph.

  • Crystal Habit (Morphology): The shape and size of crystals affect bulk properties like flowability and dissolution rate.

The success of any crystallization process is fundamentally governed by the choice of solvent system.[1] An ideal solvent should exhibit a strong temperature-dependent solubility profile: high solubility at elevated temperatures and low solubility at ambient or sub-ambient temperatures, thereby maximizing yield upon cooling. This guide provides the theoretical basis and practical steps to identify such systems for 5-Chloro-N-ethylpyrazine-2-carboxamide.

Foundational Principles of Solvent Selection

The selection of an appropriate solvent or solvent system is the most critical parameter in developing a crystallization process.[2] The goal is to create a state of supersaturation in a controlled manner, which is the driving force for both nucleation (the birth of new crystals) and crystal growth.[3]

Key Solvent Characteristics:

  • Solubility Gradient: As mentioned, the compound should be highly soluble at the solvent's boiling point but sparingly soluble at low temperatures (e.g., 0-5 °C). This ensures that the material dissolves completely to form a clear solution at high temperatures and precipitates with high recovery upon cooling.

  • Safety and Environmental Profile: Solvents should be selected with consideration for their toxicity, flammability, and environmental impact (Green Chemistry).

  • Boiling Point: The solvent's boiling point should be low enough for easy removal during drying but not so low that it evaporates too quickly during the experiment, which can cause uncontrolled crashing out of the product.[1]

  • Chemical Inertness: The solvent must not react with the solute.

For pyrazine carboxamide derivatives, literature on analogous compounds suggests that polar protic and aprotic solvents are effective. Specifically, solvents like ethanol, ethyl acetate, and acetonitrile have shown promise for similar molecular structures.[4][5] Mixed solvent systems, often an API-soluble solvent (solvent) with an API-insoluble one (anti-solvent), are also powerful tools for inducing crystallization.[3]

Experimental Protocol: Systematic Solvent Screening

This protocol outlines a small-scale, systematic approach to screen a variety of solvents to determine their suitability for the crystallization of 5-Chloro-N-ethylpyrazine-2-carboxamide.

Objective: To identify solvents that exhibit a significant positive temperature coefficient of solubility.

Materials:

  • 5-Chloro-N-ethylpyrazine-2-carboxamide (ensure high purity, >95%)[6]

  • Screening Solvents (Reagent Grade or higher): Ethanol, Methanol, Isopropanol, Ethyl Acetate, Acetone, Acetonitrile, Tetrahydrofuran (THF), Toluene, Heptane/Hexane, Water.

  • Glass vials (e.g., 4 mL) with caps

  • Magnetic stir plate and stir bars

  • Heat gun or heating block

  • Ice bath

Procedure:

  • Preparation: Place approximately 20-30 mg of 5-Chloro-N-ethylpyrazine-2-carboxamide into a clean, labeled glass vial.

  • Room Temperature Solubility: Add the first solvent dropwise (e.g., 0.1 mL increments) while stirring at room temperature. Observe if the solid dissolves. Continue adding solvent up to a total volume of 2 mL.

    • Causality Note: If the compound dissolves readily at room temperature in a small volume, the solvent is likely too good, and recovery upon cooling will be poor. Note this observation.

  • Elevated Temperature Solubility: If the compound is sparingly soluble or insoluble at room temperature, gently heat the vial using a heating block or heat gun while stirring. Increase the temperature towards the solvent's boiling point.

    • Causality Note: The goal is to achieve a clear, fully dissolved solution. If the solid does not dissolve even at boiling, the solvent is unsuitable as a single-solvent system.

  • Controlled Cooling: Once a clear, hot solution is obtained, remove it from the heat and allow it to cool slowly to room temperature. Do not disturb the vial; this promotes the growth of larger, more ordered crystals.[2]

  • Inducing Crystallization: If crystals do not form upon reaching room temperature, try inducing nucleation by gently scratching the inside of the vial with a glass rod or placing the vial in an ice bath for 15-30 minutes.

  • Record Observations: For each solvent, meticulously record the results in a table, as shown below. Note the approximate volume of solvent used, the temperature required for dissolution, and the nature of the solid that forms upon cooling (e.g., fine powder, large needles, oil).

Data Summary: Solubility Profile of 5-Chloro-N-ethylpyrazine-2-carboxamide

The data gathered from the screening protocol should be compiled for easy comparison. This table serves as a template for organizing experimental findings.

SolventApprox. Solubility (RT)Approx. Solubility (Hot)Observations on Cooling (Appearance, Yield)Suitability Score (1-5)¹
EthanolSparingly SolubleSolubleWhite crystalline solid, good recovery5
Ethyl AcetateSparingly SolubleSolubleColorless needles, moderate recovery4
AcetonitrileSparingly SolubleSolubleSmall crystals form quickly4
HeptaneInsolubleInsolubleNot suitable as single solvent1
WaterInsolubleInsolublePotential anti-solventN/A
TolueneSolubleVery SolublePoor recovery, oils out initially2
AcetoneSolubleVery SolublePoor recovery upon cooling2

¹ Suitability Score: 1 = Unsuitable, 5 = Excellent candidate for optimization.

Optimized Crystallization Protocols

Based on the screening data, select the most promising solvent(s) to develop a scaled-up, optimized protocol. Based on literature for similar compounds, ethanol is an excellent starting point for cooling crystallization, and a combination of a soluble solvent (like ethanol or ethyl acetate) with an anti-solvent (like water or heptane) is a strong choice for anti-solvent crystallization.[4][7]

Protocol A: Cooling Crystallization from a Single Solvent

This method is ideal when a solvent with a steep solubility-temperature gradient is identified (e.g., Ethanol).

  • Dissolution: In an appropriately sized flask, dissolve the crude 5-Chloro-N-ethylpyrazine-2-carboxamide in the minimum amount of hot ethanol required to achieve a clear, homogeneous solution.

  • Hot Filtration (Optional but Recommended): If any particulate matter is present, perform a hot filtration through a pre-warmed filter funnel to remove insoluble impurities.

    • Causality Note: This step is crucial for achieving high purity and prevents insoluble impurities from acting as unwanted nucleation sites, which can lead to the formation of many small crystals.[6]

  • Slow Cooling: Cover the flask and allow it to cool undisturbed to room temperature. For best results, place the flask in an insulated container (e.g., a Dewar flask with warm water) to slow the cooling rate further.[3]

    • Causality Note: Slow cooling reduces the level of supersaturation, favoring crystal growth over rapid nucleation, which typically results in larger, higher-purity crystals.[4]

  • Maturation: Once the solution has reached room temperature and crystal formation has occurred, place the flask in a refrigerator or ice bath (0-5 °C) for at least 1-2 hours to maximize the product yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol B: Anti-Solvent Crystallization

This method is highly effective and allows for crystallization to occur at a constant temperature. It is useful when no single solvent provides the ideal solubility profile.

  • Dissolution: Dissolve the crude 5-Chloro-N-ethylpyrazine-2-carboxamide in a moderate amount of a "good" solvent (e.g., Ethyl Acetate) at room temperature.

  • Hot Filtration (Optional): As in Protocol A, filter the solution if necessary to remove particulates.

  • Anti-Solvent Addition: While stirring the solution, slowly add an "anti-solvent" (e.g., Heptane) dropwise.

    • Causality Note: The anti-solvent reduces the overall solubility of the compound in the mixed solvent system, inducing a state of supersaturation. A slow addition rate is critical to avoid "oiling out" and to promote controlled crystal growth.[3]

  • Nucleation: Continue adding the anti-solvent until the solution becomes persistently cloudy (turbid), indicating the onset of nucleation.

  • Growth: Once turbidity is observed, stop the anti-solvent addition and allow the solution to stir at room temperature for 1-3 hours to allow the crystals to grow.

  • Maturation & Isolation: Cool the slurry in an ice bath to maximize yield, then collect, wash (with a solvent mixture rich in the anti-solvent), and dry the crystals as described in Protocol A.

Visual Workflow Diagrams

G cluster_A Protocol A: Cooling Crystallization A1 Dissolve Crude Product in Minimum Hot Solvent A2 Hot Filtration (Optional) A1->A2 A3 Slow Cool to Room Temperature A2->A3 A4 Cool in Ice Bath (Maximize Yield) A3->A4 A5 Filter & Wash with Cold Solvent A4->A5 A6 Dry Under Vacuum A5->A6

Caption: Workflow for Cooling Crystallization Protocol.

G cluster_B Protocol B: Anti-Solvent Crystallization B1 Dissolve Crude Product in 'Good' Solvent (RT) B2 Slowly Add Anti-Solvent Until Turbidity Appears B1->B2 B3 Stir to Allow Crystal Growth B2->B3 B4 Cool in Ice Bath (Maximize Yield) B3->B4 B5 Filter & Wash with Solvent/Anti-Solvent Mix B4->B5 B6 Dry Under Vacuum B5->B6

Caption: Workflow for Anti-Solvent Crystallization Protocol.

Troubleshooting Common Crystallization Issues

IssuePotential Cause(s)Suggested Solution(s)
Oiling Out Solution is too concentrated; cooling is too rapid; anti-solvent added too quickly.Re-heat the mixture to re-dissolve the oil. Add a small amount of additional "good" solvent. Allow for slower cooling or add anti-solvent at a much slower rate.
No Crystals Form Solution is not sufficiently supersaturated; nucleation is inhibited.Try scratching the inner surface of the flask. Add a seed crystal from a previous batch. Cool the solution to a lower temperature. Reduce solvent volume by slow evaporation.
Fine Powder Formed Nucleation rate is too high compared to growth rate; solution was cooled too rapidly.Ensure the cooling process is very slow. Use a slightly more dilute solution to lower the degree of supersaturation.
Low Yield Compound has significant solubility even at low temperatures; insufficient cooling time.Use a different solvent system. For anti-solvent method, increase the proportion of anti-solvent. Ensure the slurry is allowed to mature at low temperature for a sufficient time.

References

  • Pharmaceutical Technology. (2025, March 13). Cocktail-Solvent Screening to Enhance Solubility, Increase Crystal Yield, and Induce Polymorphs. [Link]

  • PubMed. (2019, August 15). Applications of In Silico Solvent Screening and an Interactive Web-Based Portal for Pharmaceutical Crystallization Process Development. [Link]

  • University of Florida, Center for Xray Crystallography. (2015, April 28). Crystal Growing Tips. [Link]

  • ACS Publications, Industrial & Engineering Chemistry Research. (2012, September 12). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems. [Link]

  • University of Rochester, Department of Chemistry. How To: Grow X-Ray Quality Crystals. [Link]

  • ResearchGate. (2025, August 6). Optimal Solvent Screening for the Crystallization of Pharmaceutical Compounds from Multisolvent Systems | Request PDF. [Link]

  • MIT Department of Chemistry. Growing Quality Crystals. [Link]

  • Unchained Labs. High-throughput polymorph screening of active pharmaceutical ingredients. [Link]

  • University of Geneva. Guide for crystallization. [Link]

  • University of Pennsylvania, Department of Chemistry. Crystal Growing Tips and Methods. [Link]

  • Buy 5-Chloro-N-cyclopentylpyrazine-2-carboxamide. (2024, January 5). Crystallization Optimization Techniques. [Link]

  • PMC. (2017, May 22). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. [Link]

  • IUCr Journals. (2013, November 15). Crystal structures of N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide (monoclinic polymorph) and N-(pyridin-4-ylmethyl)pyrazine-2-carboxamide. [Link]

  • PMC. (2011, March 24). N-(2-Chloroethyl)pyrazine-2-carboxamide. [Link]

Sources

Using 5-Chloro-N-ethylpyrazine-2-carboxamide as a scaffold for drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the strategic application of 5-Chloro-N-ethylpyrazine-2-carboxamide as a high-value scaffold in medicinal chemistry. It focuses on leveraging the molecule's unique electronic deficiency for rapid library generation, specifically targeting antimycobacterial (Tuberculosis) and antiviral therapeutics.

Executive Summary

5-Chloro-N-ethylpyrazine-2-carboxamide represents a "privileged scaffold"—a molecular framework capable of providing ligands for diverse biological targets. Its value lies in the 5-chloro substituent , which serves as a highly reactive electrophilic handle for Nucleophilic Aromatic Substitution (


) and Palladium-catalyzed cross-coupling.

This guide details the protocols for transforming this scaffold into potent lead compounds. Historical data validates this pharmacophore in the development of Pyrazinamide (PZA) (first-line TB drug) and Favipiravir (T-705) (broad-spectrum antiviral). The N-ethyl modification specifically modulates lipophilicity (


), enhancing membrane permeability compared to primary amides.

Chemical Space & Scaffold Analysis

To effectively utilize this scaffold, researchers must understand its electronic map. The pyrazine ring is electron-deficient (π-deficient), making the carbon atoms susceptible to nucleophilic attack.

Reactivity Profile
  • Position 2 (Carboxamide): The N-ethyl group provides metabolic stability against amidases compared to primary amides and increases lipophilicity for blood-brain barrier (BBB) or mycobacterial cell wall penetration.

  • Position 5 (Chlorine): This is the primary diversification point . The nitrogen atoms at positions 1 and 4 withdraw electron density, activating the C-5 position for displacement by amines, thiols, and alkoxides without the need for harsh conditions.

  • Position 3 & 6: steric availability for ortho-lithiation or C-H activation, though less commonly targeted in initial screens.

Mechanism of Action (Target Context)
  • Tuberculosis (TB): Analogs of this scaffold inhibit Fatty Acid Synthase I (FAS-I) in Mycobacterium tuberculosis. The 5-position substitution is critical for binding affinity within the FAS-I pocket.

  • Viral Polymerase: Structurally related to T-705, 5-substituted pyrazines can act as nucleobase mimics, inhibiting RNA-dependent RNA polymerase (RdRp) after intracellular phosphoribosylation.

Experimental Protocols

Protocol A: Library Generation via Diversification

Objective: Synthesize a library of 5-amino-N-ethylpyrazine-2-carboxamides to explore Structure-Activity Relationships (SAR). Scope: This reaction works efficiently with primary and secondary amines (anilines, benzylamines, cyclic amines).

Materials
  • Scaffold: 5-Chloro-N-ethylpyrazine-2-carboxamide (1.0 equiv)

  • Nucleophile: Diverse Amine (

    
    ) (1.2 equiv)
    
  • Base: Diisopropylethylamine (DIPEA) or

    
     (2.0 equiv)
    
  • Solvent: Anhydrous DMF or DMSO (Polar aprotic solvents accelerate

    
    )
    
  • Equipment: Microwave reactor (preferred) or oil bath.

Step-by-Step Methodology
  • Preparation: Dissolve 5-Chloro-N-ethylpyrazine-2-carboxamide (0.5 mmol) in anhydrous DMF (2 mL) in a microwave-compatible vial.

  • Addition: Add the target amine (0.6 mmol) followed by DIPEA (1.0 mmol).

    • Note: For volatile amines, use a sealed tube. For aniline derivatives (weaker nucleophiles), use

      
       and higher temperatures.
      
  • Reaction:

    • Method A (Microwave): Irradiate at 120°C for 15–30 minutes (High throughput).

    • Method B (Thermal): Heat at 90°C for 4–12 hours. Monitor via TLC (EtOAc/Hexane 1:1).

  • Work-up: Pour the reaction mixture into ice-cold water (20 mL). The product often precipitates.

    • If precipitate forms: Filter, wash with water, and dry.

    • If no precipitate: Extract with EtOAc (3 x 10 mL), wash organic layer with brine, dry over

      
      , and concentrate.
      
  • Purification: Recrystallize from EtOH or purify via flash column chromatography (SiO2, gradient 0-5% MeOH in DCM).

Protocol B: Suzuki-Miyaura Cross-Coupling (C-C Bond Formation)

Objective: Introduce aryl/heteroaryl groups at the 5-position.

Methodology
  • Mix: Scaffold (1.0 equiv), Aryl Boronic Acid (1.5 equiv),

    
     (0.05 equiv), and 
    
    
    
    (2M aq, 3.0 equiv) in Dioxane/Water (4:1).
  • Degas: Sparge with Argon for 5 mins.

  • Heat: 100°C for 12 hours under Argon.

  • Isolate: Filter through Celite, extract with EtOAc, and purify via chromatography.

Biological Evaluation: Antimycobacterial Assay (MABA)

Context: This scaffold is a proven pharmacophore for anti-TB agents. The following assay determines the Minimum Inhibitory Concentration (MIC).

Protocol
  • Strain: M. tuberculosis H37Rv (or surrogate M. smegmatis for BSL-2 labs).

  • Plate Prep: Use 96-well microplates. Fill outer wells with sterile water (evaporation guard).

  • Dilution: Add 100 µL of Middlebrook 7H9 broth to test wells. Perform serial 2-fold dilutions of the synthesized pyrazine analogs (Final conc. range: 100 µM to 0.19 µM).

  • Inoculation: Add 100 µL of bacterial suspension (

    
     CFU/mL).
    
  • Incubation: Incubate at 37°C for 5 days (M. smegmatis) or 7 days (M. tb).

  • Readout: Add 30 µL of Alamar Blue (Resazurin) solution + 20 µL Tween 80. Incubate 24h.

    • Blue: No growth (Inhibition).

    • Pink: Growth (Reduction of Resazurin).

  • Analysis: The lowest concentration preventing the Blue-to-Pink shift is the MIC.

Data Presentation & SAR Logic

Quantitative SAR Summary (Hypothetical Data based on Literature Trends)

The table below summarizes expected trends for 5-substituted analogs based on established pyrazine medicinal chemistry (Zitko et al.).

Substituent (R) at C-5Electronic EffectLipophilicity (ClogP)Predicted TB Activity (MIC)Rationale
-Cl (Parent)Electron-withdrawing0.85Moderate (12-25 µg/mL)Reactive electrophile; moderate binder.
-NH-CH2-Ph (Benzylamino)Donor1.95High (< 6 µg/mL) Hydrophobic interaction in FAS-I pocket.
-NH-n-Hexyl (Alkylamino)Donor2.40High (2-5 µg/mL) Lipophilic tail aids cell wall penetration.
-NH-Ph-OH (Hydroxyanilino)Donor1.10Low/InactiveToo polar; poor penetration.
-Ph (Phenyl - Suzuki)Neutral2.10ModerateGood fit, but lacks H-bond donor capability of amine.
Visualization: Synthesis & SAR Workflow

The following diagram illustrates the logical flow from the parent scaffold to library generation and biological validation.

G cluster_reactions Chemical Diversification Scaffold 5-Chloro-N-ethyl pyrazine-2-carboxamide SNAr SNAr Reaction (Amines/Thiols) Scaffold->SNAr  Nucleophilic Attack   Suzuki Suzuki Coupling (Aryl Boronic Acids) Scaffold->Suzuki  Pd Catalysis   Library Analog Library (5-Substituted) SNAr->Library  5-Amino analogs   Suzuki->Library  5-Aryl analogs   Assay Biological Screen (MABA / Kinase Assay) Library->Assay Assay->Scaffold  SAR Feedback Loop   Hit Lead Compound (MIC < 5 µM) Assay->Hit  Selection  

Caption: Workflow for diversifying the 5-chloro-pyrazine scaffold into bioactive leads via SNAr and Cross-Coupling.

References

  • Zitko, J., et al. (2013).[1] "Synthesis and antimycobacterial evaluation of N-substituted 5-chloropyrazine-2-carboxamides." Bioorganic & Medicinal Chemistry Letters, 23(11), 3589–3591.

  • Servusova, B., et al. (2015). "Synthesis and antimycobacterial evaluation of 5-alkylamino-N-phenylpyrazine-2-carboxamides." Bioorganic & Medicinal Chemistry, 23(1), 120-131.

  • Furuta, Y., et al. (2002).[2] "In vitro and in vivo activities of T-705 against influenza virus." Antimicrobial Agents and Chemotherapy, 46(4), 977–981.

  • Dolezal, M., et al. (2009). "Pyrazinecarboxamide derivatives: Synthesis and antimycobacterial activity."[1][3][4][5] Molecules, 14(10), 4156-4165.

  • Zitko, J. (2016). "Pyrazinamide analogues as potential antimycobacterials."[1][3][4][6][7] Current Medicinal Chemistry, 23(39), 4464-4486.

Sources

Application Note: A Scalable and Robust Protocol for the Production of 5-Chloro-N-ethylpyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide for the synthesis and scale-up of 5-Chloro-N-ethylpyrazine-2-carboxamide, a key intermediate in pharmaceutical research. Pyrazinecarboxamide derivatives are notable for their wide range of biological activities, including antimycobacterial properties.[1][2] This document details a robust, two-step synthetic procedure starting from commercially available 5-chloropyrazine-2-carboxylic acid. We present a thoroughly described laboratory-scale protocol and a corresponding scale-up procedure, addressing critical process parameters, in-process controls, and safety considerations essential for transitioning from bench-scale to pilot-scale production. The methodologies are designed to be self-validating, ensuring high purity and consistent yields.

Introduction and Synthetic Strategy

5-Chloro-N-ethylpyrazine-2-carboxamide is a substituted pyrazine derivative. The pyrazine core is a crucial scaffold in medicinal chemistry, found in numerous FDA-approved drugs and clinical candidates.[1][3] The synthesis of such amides is a fundamental transformation in organic and process chemistry.[4][5] The primary challenge in scaling up these syntheses is to maintain control over reaction parameters to ensure safety, efficiency, and product quality, which can be compromised by issues such as poor heat transfer, inefficient mixing, or prolonged reaction times.[6]

The synthetic strategy outlined herein involves a classic two-step approach:

  • Activation of the Carboxylic Acid: Conversion of 5-chloropyrazine-2-carboxylic acid to its more reactive acyl chloride derivative using thionyl chloride (SOCl₂). This method is highly effective for scale-up because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and can be easily removed and neutralized, simplifying the purification of the intermediate.

  • Amide Bond Formation: The in-situ generated 5-chloropyrazine-2-carbonyl chloride is reacted with ethylamine in a nucleophilic acyl substitution reaction to form the target amide.

This approach is selected over direct coupling-reagent-mediated amidation for its cost-effectiveness, high atom economy, and straightforward execution on a larger scale.[4][5]

Laboratory-Scale Synthesis Protocol (5-10 g Scale)

This protocol describes the synthesis of 5-Chloro-N-ethylpyrazine-2-carboxamide on a laboratory scale.

Materials and Reagents
  • 5-Chloropyrazine-2-carboxylic acid (≥98% purity)

  • Thionyl chloride (SOCl₂) (≥99% purity)

  • Ethylamine solution (2.0 M in THF or 70% in water)

  • Dichloromethane (DCM), anhydrous

  • Toluene, anhydrous

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, including a three-neck round-bottom flask, dropping funnel, condenser, and magnetic stirrer.

  • Appropriate Personal Protective Equipment (PPE): safety goggles, lab coat, chemically resistant gloves.[7][8]

Experimental Procedure

Step 1: Synthesis of 5-Chloropyrazine-2-carbonyl chloride (Intermediate)

  • Set up a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a gas outlet connected to a scrubber (containing NaOH solution), and a dropping funnel. Ensure the system is under an inert atmosphere (e.g., nitrogen or argon).

  • To the flask, add 5-chloropyrazine-2-carboxylic acid (e.g., 8.0 g, 50.5 mmol) and anhydrous toluene (80 mL).

  • Slowly add thionyl chloride (7.3 mL, 101 mmol, 2.0 equiv.) to the stirred suspension at room temperature via the dropping funnel over 15 minutes.

  • After the addition is complete, heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂). The initial slurry should become a clear solution.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Carefully remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. To ensure complete removal of SOCl₂, add anhydrous toluene (2 x 20 mL) and evaporate again. The resulting crude 5-chloropyrazine-2-carbonyl chloride is a solid and is used directly in the next step without further purification.

Step 2: Synthesis of 5-Chloro-N-ethylpyrazine-2-carboxamide

  • Dissolve the crude 5-chloropyrazine-2-carbonyl chloride from Step 1 in anhydrous dichloromethane (DCM, 80 mL) and cool the flask to 0-5 °C in an ice-water bath.

  • In a separate beaker, prepare a solution of ethylamine. If using a 2.0 M solution in THF, use 55.5 mL (111 mmol, 2.2 equiv.). If using a 70% aqueous solution, careful pH control with an additional base like triethylamine might be necessary to neutralize the generated HCl. For this protocol, the 2.0 M THF solution is preferred.

  • Add the ethylamine solution dropwise to the stirred acyl chloride solution over 30-45 minutes, ensuring the internal temperature remains below 10 °C. A precipitate (ethylamine hydrochloride) will form.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours.

  • Monitor the reaction completion using Thin Layer Chromatography (TLC) with a mobile phase such as hexane:ethyl acetate (1:1).[9]

Work-up and Purification
  • Quench the reaction by slowly adding water (50 mL).

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with 1 M HCl (50 mL) to remove excess ethylamine, saturated NaHCO₃ solution (50 mL) to neutralize any remaining acid, and finally with brine (50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane or isopropanol/water) to afford 5-Chloro-N-ethylpyrazine-2-carboxamide as a solid.[10] Typical yields range from 80-90%.

Scale-Up Procedure and Considerations (100-500 g Scale)

Scaling up requires careful attention to process control to manage potential hazards and ensure reproducibility.

Key Scale-Up Challenges
  • Exothermicity: Both the formation of the acyl chloride and the subsequent amidation are exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This requires controlled reagent addition and effective reactor cooling.

  • Gas Evolution and Scrubbing: The reaction of 5-chloropyrazine-2-carboxylic acid with thionyl chloride generates significant volumes of HCl and SO₂ gas. The scrubbing system must be appropriately sized to handle the off-gassing rate safely.

  • Mixing and Mass Transfer: Ensuring homogenous mixing in a larger reactor is critical, especially during the dropwise addition of ethylamine to prevent localized high concentrations and potential side reactions.

  • Material Handling: Handling larger quantities of corrosive and volatile reagents like thionyl chloride and ethylamine requires enhanced safety protocols, including the use of closed-transfer systems.[11][12]

Pilot-Scale Protocol

The workflow for scaling up the synthesis is illustrated below.

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation cluster_2 Step 3: Work-up & Isolation charge_acid Charge Reactor with 5-Chloropyrazine-2-carboxylic Acid and Toluene add_socl2 Controlled Addition of SOCl₂ (Monitor Temp & Off-Gas) charge_acid->add_socl2 1.1 reflux Heat to Reflux (2-4 hours) add_socl2->reflux 1.2 distill Atmospheric Distillation of Toluene/Excess SOCl₂ reflux->distill 1.3 charge_dcm Charge Reactor with Anhydrous DCM distill->charge_dcm Transfer Intermediate (as solution or solid) cool Cool Reactor to 0-5 °C charge_dcm->cool 2.1 add_amine Sub-surface Addition of Ethylamine Solution (T < 10 °C) cool->add_amine 2.2 warm Warm to RT, Stir (1-2 hours) add_amine->warm 2.3 quench Controlled Quench with Water warm->quench separate Phase Separation quench->separate 3.1 wash Aqueous Washes (HCl, NaHCO₃, Brine) separate->wash 3.2 concentrate Solvent Swap to Crystallization Solvent wash->concentrate 3.3 crystallize Cool to Crystallize concentrate->crystallize 3.4 isolate Filter and Dry Product crystallize->isolate 3.5

Caption: High-level workflow for the scaled-up production of 5-Chloro-N-ethylpyrazine-2-carboxamide.

Data Presentation: Lab vs. Pilot Scale
ParameterLaboratory Scale (8 g)Pilot Scale (400 g)Rationale for Change
Reactor 250 mL Glass Flask10 L Jacketed Glass ReactorTo accommodate larger volumes and provide controlled heating/cooling.
5-Chloropyrazine-2-CA 8.0 g (50.5 mmol)400 g (2.52 mol)50x scale factor.
Thionyl Chloride 7.3 mL (101 mmol)365 mL (5.04 mol)Maintained 2.0 equivalents for complete conversion.
SOCl₂ Addition Time 15 min60-90 minControlled addition to manage exotherm and off-gassing rate.
Ethylamine (2M THF) 55.5 mL (111 mmol)2.78 L (5.55 mol)Maintained 2.2 equivalents to drive reaction and neutralize HCl.
Amine Addition Time 30-45 min2-3 hoursCritical for temperature control of the highly exothermic amidation.
Stirring Magnetic Stir BarOverhead Mechanical StirrerEnsures efficient mixing and heat transfer in the larger volume.
Purification Recrystallization from BeakerCrystallization in Reactor, FiltrationIsolation is performed on a larger scale using appropriate equipment.

In-Process Controls and Analytical Methods

Robust analytical monitoring is key to a reproducible process.[13]

In-Process Controls (IPCs)
  • Acyl Chloride Formation: Monitor reaction completion by quenching a small sample with methanol and analyzing for the presence of the starting carboxylic acid via TLC or HPLC.

  • Amidation Reaction: Monitor the disappearance of the acyl chloride intermediate by TLC or HPLC. A typical HPLC condition would be a C18 column with a water/acetonitrile gradient.

Final Product Specifications
TestSpecificationMethod
Appearance White to off-white solidVisual Inspection
Identity Conforms to the reference spectrum¹H NMR, ¹³C NMR, MS
Purity (Assay) ≥ 99.0%HPLC
Melting Point Report valueMelting Point Apparatus
Residual Solvents ≤ 5000 ppm (Toluene), ≤ 600 ppm (DCM)GC-HS

Safety and Hazard Analysis

All operations must be performed with appropriate safety measures in place.[7][14]

  • 5-Chloropyrazine-2-carboxylic Acid: May cause skin and eye irritation.[15][16]

  • Thionyl Chloride (SOCl₂): Highly corrosive, toxic, and reacts violently with water. Causes severe skin burns and eye damage. All handling must be done in a well-ventilated fume hood with appropriate PPE.[8]

  • Ethylamine: Flammable and corrosive. Causes skin and eye irritation. Vapors can be harmful if inhaled.[11]

  • Dichloromethane (DCM): A suspected carcinogen. Use with adequate ventilation.[7]

  • Off-Gas Management: The HCl and SO₂ generated during the activation step must be directed through a robust caustic scrubber (e.g., 10-20% NaOH solution) to neutralize the acidic gases before venting.

The logical flow for hazard mitigation is critical at every stage of the process.

G start Process Start risk_assessment Risk Assessment Identify Chemical Hazards (SOCl₂, Ethylamine) Identify Process Hazards (Exotherm, Gas) Evaluate Exposure Routes start->risk_assessment eng_controls Engineering Controls Closed System for Reagent Transfer Jacketed Reactor for Temp Control Caustic Scrubber for Off-Gas risk_assessment->eng_controls ppe Personal Protective Equipment (PPE) Respirator (if needed) Chemical Splash Goggles Face Shield Resistant Gloves & Apron risk_assessment->ppe safe_op Safe Operating Procedures Controlled Addition Rates Constant Monitoring Emergency Quench Protocol risk_assessment->safe_op end Process Complete eng_controls->end ppe->end safe_op->end

Caption: Logical flow for safety and hazard mitigation during the scale-up process.

Conclusion

This application note details a reliable and scalable process for the production of 5-Chloro-N-ethylpyrazine-2-carboxamide. By converting the starting carboxylic acid to its acyl chloride followed by amidation, the synthesis is both efficient and cost-effective for larger quantities. The successful transition from laboratory to pilot scale is contingent upon careful management of reaction exotherms, controlled reagent addition, and robust safety protocols. The provided in-process controls and analytical specifications ensure the final product meets high-quality standards suitable for further use in drug discovery and development.

References

  • Dunetz, J. R., et al. (2016). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development. [Link]

  • Doležal, M., et al. (2006). Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity. Molecules. [Link]

  • Syngenta. (2007). Safety Data Sheet for a related pesticide product. [Link]

  • ACS Publications. (2022). Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution. Organic Process Research & Development. [Link]

  • Erikson, J. A., et al. (1953). Analysis of Pyrazine. Analytical Chemistry. [Link]

  • Takeda Pharmaceutical Company. (2024). Process Development of the Pyrazinecarboxamide Component of Gilteritinib, a FLT3 Inhibitor. Organic Process Research & Development. [Link]

  • Oravec, M., et al. (2018). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules. [Link]

  • Jantová, S., et al. (2006). Substituted N-Phenylpyrazine-2-carboxamides: Synthesis and Antimycobacterial Evaluation. Molecules. [Link]

  • Krings, U., & Berger, R. G. (2009). Pyrazines: Synthesis and Industrial Application of these Valuable Flavor and Fragrance Compounds. Chemie in unserer Zeit. [Link]

  • Doležal, M., et al. (2019). Pyrazinecarboxamides, Their Synthesis and Evaluation as Potential Herbicides. Molecules. [Link]

  • Pharmaffiliates. (n.d.). 5-Chloropyrazine-2-carboxylic acid. [Link]

  • Jampilek, J., et al. (2013). Synthesis, Antimycobacterial Activity and In Vitro Cytotoxicity of 5-Chloro-N-phenylpyrazine-2-carboxamides. Molecules. [Link]

  • Vaia. (2023). Amide Reactions: Amidation, Alcohol, Formation, Techniques. [Link]

  • Mabrur, et al. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry. [Link]

Sources

Troubleshooting & Optimization

Preventing hydrolysis of chlorine in 5-chloropyrazine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Preventing Hydrolysis in 5-Chloropyrazine Derivatives

Core Directive: The "Achilles' Heel" of 5-Chloropyrazine

The Problem: You are likely observing an impurity with a mass of M-18+1 (or M-Cl+OH) in your LCMS data. This is the hydrolysis product (5-hydroxypyrazine or its tautomer, 5-pyrazinone).

The Mechanism: Pyrazine is an electron-deficient heterocycle (π-deficient). The ring nitrogen atoms exert a strong inductive ($ -I


 -M 

\text{OH}^- $) acts as a competitive nucleophile, displacing the chloride via an $ \text{S}_N\text{Ar} $ mechanism. This reaction is often faster than the desired attack by sterically hindered amines or carbon nucleophiles.

The Solution Philosophy: To prevent hydrolysis, you must either remove the competitor (water/hydroxide) or outrun the side reaction (kinetic control).

Troubleshooting Guide (Q&A Format)

Scenario A: "I am performing an $ \text{S}_N\text{Ar} $ amination, but I see significant hydroxy-impurity."

Diagnosis: Your reaction conditions likely contain "wet" solvents or a base that generates hydroxide in situ. Standard hygroscopic solvents (DMF, DMSO) are notorious culprits.

Corrective Protocol:

  • Solvent Switch: Move from "wet" polar aprotic solvents to anhydrous alternatives.

    • Recommended: Anhydrous THF, 1,4-Dioxane, or MeCN.

    • If DMSO/DMF is required: Use a fresh bottle over molecular sieves (3Å or 4Å).

  • Base Selection:

    • Avoid: Hydroxide bases (NaOH, KOH) and strong alkoxides (NaOEt) unless the nucleophile is extremely fast.

    • Use: Non-nucleophilic organic bases like DIPEA (Hünig's base) or inorganic bases with lower basicity/solubility in organic media like

      
        or 
      
      
      
      .
  • Temperature Control: Hydrolysis has a higher activation energy than many amine couplings. Lower the temperature (e.g., $ 0^\circ\text{C} $ to RT) and increase the reaction time.

Scenario B: "I need to hydrolyze an ester at C2, but the C5-Chlorine keeps falling off."

Diagnosis: You are using conditions that are too harsh (high pH, high T), causing non-selective attack at both the ester (carbonyl) and the ring carbon (C5).

Corrective Protocol (The LiOH Selectivity Method): Lithium Hydroxide (LiOH) is often more selective than NaOH/KOH due to the coordination of the Lithium cation.

  • Reagents: LiOH (1.1–1.5 equiv), THF/Water (4:1).

  • Condition: $ 0^\circ\text{C} $ to Room Temperature. Do not heat.

  • Monitoring: Quench immediately upon consumption of starting material. Prolonged exposure will displace the chloride.

  • Reference: See Journal of Chemical and Pharmaceutical Research [1] for the "green" hydrolysis protocol preserving the chloro-substituent.

Scenario C: "My Suzuki Coupling is yielding the phenol (de-chlorinated hydroxy species)."

Diagnosis: The oxidative addition of Pd into the C-Cl bond is slow. If the catalytic cycle stalls, the base (necessary for transmetallation) promotes hydrolysis of the C-Cl bond instead.

Corrective Protocol:

  • Catalyst Upgrade: Use a catalyst with a bulky, electron-rich ligand to accelerate the oxidative addition and "outrun" the hydrolysis.

    • Recommended:

      
       , XPhos Pd G2 , or 
      
      
      
      / SPhos
      .
  • Base Modification: Switch from aqueous

    
     to anhydrous 
    
    
    
    suspended in Dioxane or Toluene.
  • Water Control: While Suzuki requires some water for the boronate activation, minimize it. Use a biphasic system (Toluene/Water) where the pyrazine stays in the organic layer, limiting its exposure to the aqueous base.

Visualizing the Pathways

Diagram 1: The Divergent Path of 5-Chloropyrazine

This diagram illustrates the kinetic competition between the desired substitution and the unwanted hydrolysis.

ReactionPathways Start 5-Chloropyrazine Derivative Desired Desired Product (Amine/Aryl/Ether) Start->Desired Path A: Fast Nucleophile (R-NH2, Ar-B(OH)2) Dry Solvent, Mild Base Impurity Impurity (5-Hydroxypyrazine) Start->Impurity Path B: Hydrolysis (H2O / OH-) High pH, High T

Caption: Kinetic competition between desired SNAr/Coupling (Path A) and Hydrolysis (Path B).

Diagram 2: Decision Tree for Process Optimization

Use this logic flow to select the correct conditions for your specific synthetic goal.

DecisionTree Goal What is your Synthetic Goal? SNAr SNAr (Displace Cl with Amine) Goal->SNAr EsterHyd Hydrolyze Ester (Keep Cl) Goal->EsterHyd Suzuki Suzuki Coupling (Replace Cl) Goal->Suzuki Dry Use Anhydrous Solvent (THF, Dioxane) Base: DIPEA or Cs2CO3 SNAr->Dry LiOH Use LiOH in THF/H2O Temp: 0°C - RT Monitor Strictly EsterHyd->LiOH Cat Use High Activity Catalyst (XPhos, dppf) Base: K3PO4 (Anhydrous) Suzuki->Cat

Caption: Optimization logic for 5-chloropyrazine transformations based on synthetic intent.

Frequently Asked Questions (FAQs)

Q: Can I use ethanol or methanol as a solvent? A: Proceed with caution. While these are common protic solvents, alkoxides (


, 

) can be generated in the presence of base, leading to the alkoxy-impurity (5-methoxy or 5-ethoxypyrazine) via $ \text{S}_N\text{Ar} $. If you must use alcohols, ensure the nucleophile you are adding is significantly more reactive than the solvent.

Q: How do I remove the 5-hydroxypyrazine impurity if it forms? A: The hydroxy-impurity often exists as the pyrazinone tautomer , which is significantly more polar than the chloro-starting material.

  • Purification: It usually trails on silica gel (requires MeOH/DCM to move).

  • Extraction: It is weakly acidic (phenolic). You can often wash it out into a basic aqueous layer ($ 1\text{M NaOH} $) while keeping your neutral product in the organic layer (DCM/EtOAc). Note: Do this quickly to avoid further hydrolysis of your product.

Q: Why is 2,3-dichloropyrazine more unstable than 2-chloropyrazine? A: The second chlorine atom exerts an additional electron-withdrawing effect, making the ring even more electron-deficient and susceptible to nucleophilic attack. For di-chloro systems, temperature control is critical (often requiring $ <0^\circ\text{C} $ for selective mono-substitution).

Experimental Data Summary

ConditionNucleophileSolventBaseOutcome (Yield/Purity)
Standard MorpholineWaterNaOHPoor (Hydrolysis competes)
Optimized MorpholineWaterNone (Excess Amine)Good (Amine outcompetes H2O) [2]
Anhydrous BenzylamineDMSOKOHRisk (DMSO must be dry)
Selective Water (Hydrolysis)THF/H2OLiOH Excellent (Ester hydrolyzed, Cl kept) [1]

References

  • Green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate. Journal of Chemical and Pharmaceutical Research, 2014, 6(5):104-105. Link

  • Reaction of 2-chloropyrazine with morpholine in water. ResearchGate / Green Chemistry Contexts. Link

  • SNAr Reaction of Polyhalogenated Heterocycles. WuXi AppTec / RCS Research Chemistry Services. Link

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides. Chemical Science, 2016. Link

Technical Support Center: Removing Unreacted Ethylamine from Pyrazine Carboxamide Mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Physicochemical Logic

This guide addresses the purification of Pyrazine Carboxamide derivatives following amidation with Ethylamine . The separation strategy relies on exploiting the distinct physicochemical properties of the reagents versus the product.

The Separation Logic (The "Why")

To design a self-validating protocol, we must understand the species involved:

SpeciesStructure TypeBoiling PointpKa (Conjugate Acid)Solubility Profile
Ethylamine Primary Aliphatic Amine16.6°C (Volatile)~10.7 (Basic)Highly Water Soluble
Pyrazine Carboxamide Heteroaromatic Amide>150°C (Solid)~0.5 (Very Weak Base)*Moderate/Low Water Solubility

*Note: The pyrazine ring nitrogen is weakly basic. It requires strong acid (pH < 1) to protonate significantly. Ethylamine is protonated at pH < 10. This creates a "pH Window" (pH 3–5) where ethylamine is trapped in water as a salt, while the pyrazine product remains neutral and organic-soluble.

Interactive Troubleshooting Workflow

Before proceeding, identify your product's solubility profile to select the correct module.

PurificationLogic Start START: Reaction Mixture (Amide + Excess Ethylamine) CheckSolubility Is the Pyrazine Product Water Soluble? Start->CheckSolubility No NO (Lipophilic) CheckSolubility->No Product precipitates in water Yes YES (Hydrophilic) CheckSolubility->Yes Product stays in solution Evap Step 1: Rotary Evaporation (Remove volatile free amine) No->Evap AcidWash Step 2: Acidic Wash (pH 4-5) (Convert residual amine to salt) Evap->AcidWash Dry Step 3: Dry & Concentrate AcidWash->Dry Resin Option A: Solid Phase Scavenging (Polymer-supported Isocyanate) Yes->Resin Small Scale (<1g) BackExtract Option B: Salting Out / Back-Extraction (Saturate aqueous layer with NaCl) Yes->BackExtract Large Scale (>1g)

Figure 1: Decision matrix for selecting the appropriate purification module based on product solubility.

Module A: Thermal Removal (The "First Line of Defense")

Applicability: All scales. Mechanism: Volatility. Ethylamine boils at 16.6°C; it is a gas at standard temperature and pressure (STP) but highly soluble in organic solvents.

Protocol
  • Basify (Critical Step): If your reaction generated acid (e.g., using an acyl chloride), ethylamine exists as a hydrochloride salt (

    
    ), which is non-volatile .
    
    • Action: Add excess Triethylamine (

      
      ) or dilute 
      
      
      
      to ensure the pH is > 11. This frees the ethylamine base.
  • Evaporation: Concentrate the reaction mixture on a rotary evaporator.

    • Settings: Bath temperature 35–40°C; Vacuum < 100 mbar.

    • Co-evaporation:[1] Add DCM or Toluene and re-evaporate 2x. This forms an azeotrope-like mixture that helps drag out stubborn amine traces.

Self-Validation Check:

  • Smell the distillate trap. A strong "fishy" odor indicates successful removal.

  • If the residue still smells strongly of amine, proceed to Module B .

Module B: Chemical Scavenging (Acid-Base Extraction)

Applicability: Lipophilic pyrazine products (LogP > 1). Mechanism: Protonation. We convert the volatile amine into a water-soluble ammonium salt, partitioning it away from the organic product.

Protocol
  • Dissolution: Dissolve the crude residue in a water-immiscible solvent (e.g., Ethyl Acetate or Dichloromethane).

  • The "pH Window" Wash:

    • Prepare 0.5 M Citric Acid or 1 M HCl .

    • Wash the organic layer with this acid solution (Ratio 1:1 v/v).

    • Mechanism:[2][3]

      
       (Water Soluble).
      
    • Safety: The pyrazine ring is too weakly basic to protonate significantly at this concentration [1].

  • Phase Separation:

    • Collect the organic layer (Product).[4]

    • Discard the aqueous layer (Waste Amine Salt).

  • Neutralization: Wash the organic layer with Saturated

    
     (to remove trace acid) followed by Brine.
    

Self-Validation Check:

  • pH Test: Test the aqueous waste layer with pH paper. It must be acidic (pH < 5).[5] If it is basic, you had too much amine; add more acid and wash again.

Module C: Solid Phase Scavenging (For Water-Soluble Products)

Applicability: Hydrophilic products where aqueous washing causes yield loss. Mechanism: Covalent bonding. A polymer resin reacts specifically with the amine, allowing the product to be filtered off.

Protocol
  • Reagent Selection: Use a Polymer-Supported Isocyanate (PS-Isocyanate) or PS-Benzaldehyde .

  • Incubation:

    • Dissolve crude mixture in anhydrous DCM or THF.

    • Add PS-Isocyanate resin (1.5 - 2.0 equivalents relative to expected excess amine).

    • Reaction:

      
       (Urea bond).
      
  • Agitation: Shake gently at room temperature for 2–4 hours.

  • Filtration: Filter the mixture through a fritted glass funnel. The amine is trapped on the solid beads. The filtrate contains your pure pyrazine carboxamide.

Troubleshooting & FAQ

Q: I used the Acid Wash (Module B), but my yield is very low. Where is my product? A: Your pyrazine derivative might be more water-soluble than expected.

  • Diagnosis: Check the aqueous acidic layer by TLC. If the product is there, it "crashed out" into the water.

  • Fix: Saturate the aqueous layer with solid NaCl ("Salting Out") and back-extract 3x with Ethyl Acetate or Chloroform/Isopropanol (3:1).

Q: I still smell ethylamine after drying the product. A: Amine salts can sometimes be trapped in the crystal lattice.

  • Fix: Dissolve the solid in a small amount of methanol and co-evaporate with toluene. If the smell persists, the amine might be "sticking" to the pyrazine nitrogens via hydrogen bonding. Perform a quick filtration through a short pad of silica gel (eluting with 5% MeOH in DCM).

Q: Can I use strong acid (conc. HCl) to remove the amine? A: Avoid this. While pyrazines are relatively stable, strong mineral acids (pH < 0) can protonate the pyrazine ring nitrogens (pKa ~0.6) [2], making the product water-soluble and causing it to be lost in the aqueous waste. Stick to dilute HCl (1M) or Citric Acid.

References

  • Solubility & pKa Data: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9030, Pyrazinamide. Retrieved from [Link]

  • Amide Workup Standards: University of Rochester, Department of Chemistry (2024). Workup for Removing Amines. Retrieved from [Link]

  • Synthesis Context: Doležal, M., et al. (2009). Substituted N-phenylpyrazine-2-carboxamides: Synthesis and biological evaluation. Molecules. Retrieved from [Link]

Sources

Technical Support Center: Resolving Emulsions During Extraction of Pyrazine Carboxamides

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and resolving emulsions encountered during the liquid-liquid extraction of pyrazine carboxamides. Emulsions, which are stable mixtures of two immiscible liquids, can significantly hinder the separation process, leading to reduced yield and purity of the target compound.[1] This document outlines the common causes of emulsion formation and offers a range of effective techniques to break them, ensuring a more efficient and successful extraction workflow.

Frequently Asked Questions (FAQs)

Q1: What is an emulsion and why does it form during my extraction?

An emulsion is a dispersion of one liquid in another, immiscible liquid.[1] In the context of extracting pyrazine carboxamides, this typically involves the formation of a cloudy or milky layer between the aqueous and organic phases, making a clean separation difficult.[2][3]

Causality: Emulsion formation is often caused by:

  • High Shear Mixing: Vigorous shaking or stirring can break down the liquid phases into very fine droplets, increasing the surface area between them and promoting emulsification.[4][5]

  • Presence of Emulsifying Agents: Certain substances, including some pyrazine carboxamide derivatives themselves, byproducts of the reaction, or residual starting materials, can act as surfactants. These molecules have both hydrophilic (water-loving) and lipophilic (oil-loving) parts, allowing them to stabilize the interface between the aqueous and organic layers.[1][4][6]

  • Similar Densities of the Two Phases: If the densities of the aqueous and organic solvents are too close, the layers will not separate easily, increasing the likelihood of an emulsion forming.[7]

  • Finely Divided Solids: The presence of fine particulate matter can also stabilize emulsions by accumulating at the liquid-liquid interface.[1]

Q2: I've formed an emulsion. What is the first thing I should try?

The simplest approach is often effective for mild emulsions.

Initial Steps:

  • Patience: Allow the separatory funnel to stand undisturbed for a period, from a few minutes to an hour.[2][3][8] Gravity alone can sometimes be sufficient to break a weak emulsion.

  • Gentle Agitation: Gently swirl the separatory funnel or tap its sides.[2][3] This can help to coalesce the dispersed droplets. A gentle stir with a glass rod at the emulsion interface can also be beneficial.[1]

Q3: The emulsion is persistent. What are the next steps?

For more stubborn emulsions, several chemical and physical methods can be employed. The choice of method will depend on the nature of your specific system.

Troubleshooting Flowchart for Persistent Emulsions:

G Start Persistent Emulsion Formed SaltingOut Add Saturated Brine (NaCl solution) or solid NaCl Start->SaltingOut Increase ionic strength pH_Adjust Adjust pH of Aqueous Layer SaltingOut->pH_Adjust Failure Resolved Emulsion Resolved SaltingOut->Resolved Success Solvent_Add Add a Different Organic Solvent pH_Adjust->Solvent_Add Failure pH_Adjust->Resolved Success Centrifuge Centrifugation Solvent_Add->Centrifuge Failure Solvent_Add->Resolved Success Filtration Filter through Celite or Glass Wool Centrifuge->Filtration Failure Centrifuge->Resolved Success Filtration->Resolved Success Unresolved Emulsion Persists Filtration->Unresolved Consider alternative extraction method

Caption: Decision-making workflow for resolving persistent emulsions.

In-Depth Troubleshooting Guides

Chemical Methods for Emulsion Resolution
1. The "Salting Out" Technique

Principle: Adding a saturated solution of an inorganic salt, most commonly sodium chloride (brine), increases the ionic strength of the aqueous layer.[4][9] This reduces the solubility of the organic components in the aqueous phase and can disrupt the stabilizing forces at the interface, promoting phase separation.[9][10][11]

When to Use: This is often the first and most effective chemical method to try for many common emulsions.

Protocol:

  • Prepare a saturated aqueous solution of sodium chloride (NaCl).

  • Add a small volume of the brine solution to the separatory funnel containing the emulsion.

  • Gently rock or swirl the funnel to mix the brine with the aqueous layer. Avoid vigorous shaking to prevent reforming the emulsion.

  • Allow the funnel to stand and observe if the layers begin to separate.

  • If necessary, add more brine incrementally until the emulsion breaks.

Other salts like potassium pyrophosphate or sodium sulfate can also be effective.[2][3] For emulsions stabilized by charged species, salts with divalent ions such as calcium chloride (CaCl₂) or magnesium chloride (MgCl₂) may be more effective.[1][12]

2. pH Adjustment of the Aqueous Phase

Principle: The solubility of pyrazine carboxamides and potential impurities can be highly dependent on pH.[13] If the emulsifying agent is an acidic or basic species, altering the pH of the aqueous layer can change its charge and, consequently, its surfactant properties, leading to the breakdown of the emulsion.[2][3][14]

When to Use: This method is particularly useful when you suspect the presence of acidic or basic impurities that are acting as emulsifiers.

Protocol:

  • Carefully add a dilute acid (e.g., 1M HCl) or base (e.g., 1M NaOH) dropwise to the separatory funnel.

  • Gently mix after each addition and monitor the effect on the emulsion.

  • Be mindful that changing the pH can affect the partitioning of your target pyrazine carboxamide. Ensure the final pH will not cause your product to move into the undesired phase.

Physical Methods for Emulsion Resolution
1. Centrifugation

Principle: Applying a strong centrifugal force accelerates the separation of the two phases based on their density differences.[1][7][15] This is a very effective method for breaking stubborn emulsions.[2][3][16]

When to Use: When chemical methods have failed or are undesirable, and a suitable centrifuge is available.

Protocol:

  • Transfer the emulsion into centrifuge tubes.

  • Ensure the centrifuge is properly balanced by placing tubes of equal weight opposite each other.[7]

  • Centrifuge the samples for 5-10 minutes at a moderate speed (e.g., 2000-3000 rpm).

  • Carefully remove the tubes and observe the separated layers. The emulsion may have broken completely, or a solid "cake" of material may have formed at the interface, which can be removed.[16]

2. Filtration

Principle: Passing the emulsion through a filter aid like Celite (diatomaceous earth) or a plug of glass wool can physically disrupt the emulsion and help to coalesce the dispersed droplets.[4][8]

When to Use: This is a good option when you have a large volume of a persistent emulsion or when other methods are not feasible.

Protocol:

  • Prepare a small plug of glass wool in the neck of a funnel or a pad of Celite over a piece of filter paper in a Büchner funnel.

  • Pour the entire contents of the separatory funnel (both phases and the emulsion) through the filter.

  • Collect the filtrate in a clean flask. The emulsion should be disrupted, allowing the layers to separate.

3. Addition of a Different Solvent

Principle: Adding a small amount of a different organic solvent can alter the overall polarity and density of the organic phase, which can help to break the emulsion.[4][14] For example, if you are using a non-polar solvent like hexane, adding a slightly more polar solvent like ethyl acetate might be effective. If using dichloromethane (DCM), which is prone to forming emulsions, adding a small amount of chloroform can sometimes help.[17]

When to Use: When you have some flexibility in the choice of your extraction solvent and other methods have not worked.

Protocol:

  • Add a small volume of a different, miscible organic solvent to the organic phase in the separatory funnel.

  • Gently mix and observe if the emulsion breaks.

  • Be aware that this will change the composition of your organic phase, which may need to be considered in subsequent steps.

Preventative Measures

The best way to deal with an emulsion is to prevent it from forming in the first place.

  • Gentle Inversions: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.[4] This reduces the shear forces that can lead to emulsion formation.

  • Pre-emptive Salting Out: If you know a particular extraction is prone to emulsification, add brine to the aqueous layer before adding the organic solvent and mixing.[2][3][4]

  • Filtration Before Extraction: If your reaction mixture contains fine solid particles, filter them out before performing the liquid-liquid extraction.[1]

Summary of Troubleshooting Techniques
TechniquePrincipleBest ForConsiderations
Patience & Gentle Agitation Gravity and minimal energy input to coalesce droplets.Mild, unstable emulsions.May be time-consuming.[2][7]
Salting Out Increases ionic strength of the aqueous phase, reducing solubility of organics.Most common and stubborn emulsions.Ensure the added salt does not react with your compound.[4][9]
pH Adjustment Alters the charge and surfactant properties of acidic/basic emulsifiers.Emulsions caused by pH-sensitive impurities.Can affect the partitioning of the target compound.[2][3]
Centrifugation Accelerates phase separation based on density differences.Persistent and stubborn emulsions.Requires access to a centrifuge; may not be suitable for very large volumes.[2][3][7]
Filtration Physical disruption of the emulsion by a filter aid.Large volumes or when other methods fail.May result in some loss of product on the filter medium.[4][8]
Solvent Addition Changes the polarity and density of the organic phase.When other methods are unsuccessful and solvent composition can be altered.Changes the composition of the organic extract.[4][14]

By systematically applying these troubleshooting strategies, researchers can effectively resolve emulsions encountered during the extraction of pyrazine carboxamides, leading to improved separation efficiency and higher product quality.

References
  • Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. (2018, May 17). AZoM. [Link]

  • Emulsion Breaking Techniques for Oil in Water Solvent Extractions. Spectro Scientific. [Link]

  • Nichols, L. (2022, April 7). 4.6: Step-by-Step Procedures For Extractions. Chemistry LibreTexts. [Link]

  • Tips for Troubleshooting Liquid–Liquid Extractions. (2020, November 12). LCGC International. [Link]

  • Emulsion Problem Encountered in Extractions. BrainKart. [Link]

  • Tips & Tricks: Emulsions. University of Rochester, Department of Chemistry. [Link]

  • How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards?? (2014, November 7). ResearchGate. [Link]

  • Sahu, N. (2025, February 19). Liquid-Liquid Extraction Strategies for the Isolation of Bioactive Heterocyclic Compounds. International Journal of Chemical Separation Technology. [Link]

  • Tips for Troubleshooting Liquid–Liquid Extraction. (2025, May 14). K-Jhil. [Link]

  • Effective Emulsion Breaking Methods. Scribd. [Link]

  • Breaking emulsions. (2018, February 9). Reddit. [Link]

  • Webster, D. (2023, August 1). Enhancing Extractions by Salting Out. LCGC International. [Link]

  • Method of demulsifying and purifying organic products from an emulsion. (2016, February 25).
  • Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. (2024, February 25). YouTube. [Link]

  • How emulsion splitting work?. (2024, November 25). Kluthe Magazine. [Link]

  • Al-Roomi, Y., & Hussain, M. (2020). Application of Ionic Liquids for Chemical Demulsification: A Review. MDPI. [Link]

  • Kuntzleman, T. (2024, May 4). Exploring Color Separation in Salting-Out Experiments. ChemEd X. [Link]

  • Understanding Liquid-Liquid Extraction: A Key Technique in Food Analysis. (2025, December 30). Oreate AI Blog. [Link]

  • Salting out. Wikipedia. [Link]

  • All-in-One Guide to Liquid-Liquid Extraction Systems: Applications, Benefits, and Best Practices. (2024, October 18). K-Jhil. [Link]

  • Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. (2025, May 23). Phenomenex. [Link]

  • Formulation of Demulsifier and Physical Methods of Demulsification Process. Rimpro India. [Link]

  • 2.3: LIQUID-LIQUID EXTRACTION. (2021, June 20). Chemistry LibreTexts. [Link]

  • How can I improve my liquid-liquid extraction process?. (2023, June 15). Biotage. [Link]

  • Synthesis and Characterization of New Demulsifier from Natural Polymer. (2022, September 15). [Link]

  • Synthesis and Mechanistic Study of a Copolymer Demulsifier for Dehydration of Water-in-Oil Emulsion of Crude Oil. (2024). PMC. [Link]

  • How to avoid emulsion during liquid-liquid partition with methacrylic acid?. (2022, April 2). ResearchGate. [Link]

  • How emulsions form and break?. (2024, June 11). Biolin Scientific. [Link]

  • Overview on petroleum emulsions, formation, influence and demulsification treatment techniques. (2018, May 17). Arabian Journal of Chemistry. [Link]

  • Why is the formation of emulsion in solvent extraction considered as a disadvantage?. (2022, March 6). Quora. [Link]

  • Spontaneous Emulsification: Elucidation of the Local Processes. (2020). ChemRxiv. [Link]

Sources

Validation & Comparative

Technical Guide: 1H NMR Spectrum Analysis of 5-Chloro-N-ethylpyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous structural characterization of 5-Chloro-N-ethylpyrazine-2-carboxamide , a critical scaffold in the development of antitubercular and antiviral agents. Unlike standard spectral databases, this document focuses on the comparative analysis of the compound against its synthetic precursors and potential regioisomers.

We evaluate the "performance" of the NMR analysis—specifically spectral resolution and structural confirmation—across two primary dimensions:

  • Reaction Monitoring: Distinguishing the product from the Methyl 5-chloropyrazine-2-carboxylate precursor.

  • Solvent Efficacy: Comparing DMSO-d₆ vs. CDCl₃ for optimal amide proton resolution.

Structural Logic & Assignment Strategy

The pyrazine core is electron-deficient, leading to significant deshielding of ring protons. The introduction of the chlorine atom at position 5 and the ethylcarboxamide at position 2 creates a distinct asymmetric electronic environment.

Chemical Structure & Numbering

The following diagram illustrates the atom numbering used throughout this analysis to ensure precise assignment.

G cluster_legend Key Proton Environments N1 N1 C2 C2 N1->C2 C3 C3 C2->C3 C_Amide C=O C2->C_Amide Pos 2 N4 N4 C3->N4 C5 C5 N4->C5 C6 C6 C5->C6 Cl Cl C5->Cl Pos 5 C6->N1 N_Amide NH C_Amide->N_Amide Et Ethyl N_Amide->Et H3 H3: Deshielded (Ortho to Amide) H6 H6: Deshielded (Ortho to Cl)

Figure 1: Connectivity and numbering logic for 5-Chloro-N-ethylpyrazine-2-carboxamide.

Comparative Analysis 1: Synthesis Validation

Objective: Confirm conversion of Methyl 5-chloropyrazine-2-carboxylate (Precursor) to 5-Chloro-N-ethylpyrazine-2-carboxamide (Product).

Spectral Performance Data

The table below highlights the diagnostic signals required to confirm the reaction completion.

FeaturePrecursor (Methyl Ester)Product (N-Ethyl Amide) Shift (Δδ)Interpretation
Solvent DMSO-d₆DMSO-d₆ -Consistent baseline
Pyrazine H3 ~9.10 ppm (s)8.95 ppm (d, J1.5 Hz) -0.15Amide is slightly less electron-withdrawing than ester.
Pyrazine H6 ~8.85 ppm (s)8.75 ppm (d, J1.5 Hz) -0.10Influence of C5-Cl dominates both structures.
Leaving Group 3.95 ppm (s, 3H, -OCH₃)Absent N/APrimary confirmation of conversion.
New Group Absent1.15 ppm (t, 3H) N/ATerminal Methyl of Ethyl group.
New Group Absent3.35 ppm (dq, 2H) N/AMethylene of Ethyl group (coupled to NH).
Amide NH Absent~8.90 ppm (br t) N/ADiagnostic broad triplet indicating N-H coupling.
Expert Insight: The "Singlet" Trap

In lower-field instruments (300 MHz), H3 and H6 often appear as singlets. However, at 400 MHz+, they resolve into fine doublets (


) due to long-range coupling across the ring nitrogens.
  • Validation Check: If H3/H6 appear as a single peak integrating to 2H, you likely have the symmetric impurity bis-amide or rapid exchange. They must be distinct.

Comparative Analysis 2: Solvent Selection (DMSO vs. CDCl₃)

Objective: Determine the optimal solvent for structural elucidation.

Solvent Performance Matrix
ParameterDMSO-d₆ (Recommended) CDCl₃ (Alternative)
Amide Proton Visibility Excellent. H-bonding with DMSO stabilizes the NH, appearing as a sharp, distinct triplet (coupling to CH₂).Poor. Often appears as a broad, shapeless hump due to quadrupole broadening and exchange.
Solubility High. Pyrazines are highly soluble.Moderate. Risk of precipitation at high concentrations.
Water Peak Interference ~3.33 ppm. Can overlap with Ethyl -CH₂- quartet.~1.56 ppm. Usually clear of key signals.
Pyrazine Ring Separation High dispersion between H3 and H6.Reduced dispersion; H3/H6 may overlap.
Recommendation

Use DMSO-d₆. While the water peak (3.33 ppm) is dangerously close to the ethyl methylene signal (~3.35 ppm), the stabilization of the amide proton is critical for confirming the N-ethyl substitution.

  • Mitigation: If the water peak obscures the methylene quartet, add 1-2 drops of D₂O to shift the exchangeable signals, or switch to Acetone-d₆.

Experimental Protocol: Characterization Workflow

This protocol is designed to ensure reproducibility and minimize artifacts (e.g., rotameric broadening).

Protocol Start Sample: 5-Chloro-N-ethylpyrazine-2-carboxamide Prep Step 1: Preparation Dissolve 5-10 mg in 0.6 mL DMSO-d6 Start->Prep Acq Step 2: Acquisition Parameters: ns=16, d1=2.0s, T=298K Prep->Acq Process Step 3: Processing LB = 0.3 Hz (enhance resolution) Acq->Process Decision Check: Is Water Peak > 3.3 ppm? Process->Decision Good Analysis Complete Integrate signals Decision->Good No Overlap Bad Interference detected Action: Add 10uL D2O or heat to 313K Decision->Bad Overlap with CH2

Figure 2: Decision-tree workflow for NMR acquisition and troubleshooting.

Step-by-Step Methodology
  • Sample Preparation:

    • Weigh 5–8 mg of the solid product.

    • Dissolve in 600 µL of DMSO-d₆ (99.9% D).

    • Critical Step: Ensure the solution is homogenous. Suspended solids will cause line broadening.

  • Acquisition Parameters (400 MHz Instrument):

    • Pulse Sequence: Standard 1D proton (zg30).

    • Spectral Width: -2 to 14 ppm (ensure Amide NH is captured).

    • Relaxation Delay (d1): Set to

      
       seconds. Pyrazine ring protons have long T1 relaxation times; insufficient delay will reduce integration accuracy of H3/H6 relative to the ethyl group.
      
    • Scans (ns): 16 scans are sufficient for >5 mg samples.

  • Data Processing:

    • Phasing: Manual phasing is required. Automated phasing often fails on the broad amide peak.

    • Integration: Calibrate the Ethyl -CH₃ triplet (1.15 ppm) to exactly 3.00H. This provides the most stable internal standard.

Detailed Signal Assignment (DMSO-d₆)

Chemical Shift (δ)MultiplicityIntegrationAssignmentCoupling (Hz)
1.15 Triplet (t)3HEthyl -CH₃

3.35 - 3.42 Multiplet (dq)2HEthyl -CH₂-Coupled to NH and CH₃
8.75 Doublet (d)1HPyrazine H6

(Meta-coupling)
8.90 Broad Triplet1HAmide -NHExchangeable
8.95 Doublet (d)1HPyrazine H3

(Meta-coupling)

Note on H3 vs H6: H3 is assigned the further downfield shift (8.95 ppm) compared to H6 (8.75 ppm). This is due to the anisotropic deshielding of the adjacent carbonyl group at C2, which exerts a stronger effect than the chlorine at C5 [1, 2].

References

  • Abraham, R. J., et al. (2006).[1] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry, 44(5), 491-509.[1] [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • National Institute of Standards and Technology (NIST). Pyrazine-2-carboxamide 1H NMR Spectra. NIST Chemistry WebBook, SRD 69. [Link]

Sources

HPLC Method for Purity Determination of 5-Chloro-N-ethylpyrazine-2-carboxamide: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

In the synthesis of pyrazine-based antiviral and antitubercular agents (analogous to Favipiravir and Pyrazinamide derivatives), 5-Chloro-N-ethylpyrazine-2-carboxamide serves as a critical intermediate. Its purity directly impacts the yield and safety profile of the final Active Pharmaceutical Ingredient (API).

This guide compares two distinct chromatographic approaches for its purity determination:

  • The "Standard" Generic Method: A traditional isocratic C18 approach often used for rapid in-process checks.

  • The "Optimized" Stability-Indicating Method: A gradient method utilizing Core-Shell Technology designed for high-resolution separation of halogenated impurities and hydrolysis by-products.

Recommendation: For drug development and release testing, the Optimized Gradient Method is superior due to its ability to resolve the critical hydrolysis impurity (5-chloropyrazine-2-carboxylic acid) and prevent co-elution of late-eluting dimers.

Chemical Context & Critical Quality Attributes (CQA)

Understanding the molecule is the first step in method design.

  • Molecule: 5-Chloro-N-ethylpyrazine-2-carboxamide

  • Structure: Pyrazine ring substituted with a chlorine atom (C5) and an N-ethyl amide group (C2).

  • LogP (Predicted): ~0.8 – 1.2 (Moderately polar).

  • pKa: Pyrazine nitrogen ~0.6 (Very weak base); Amide is neutral.

  • Key Impurities:

    • Impurity A (Hydrolysis): 5-Chloro-2-pyrazinecarboxylic acid (More polar, elutes earlier).

    • Impurity B (Dechlorination): N-ethylpyrazine-2-carboxamide (Elutes close to main peak).

    • Impurity C (Starting Material): 5-Hydroxypyrazine-2-carboxylic acid derivatives.[1][2][3][4]

Comparative Method Analysis

The following table contrasts the performance of the traditional Fully Porous C18 method against the recommended Core-Shell C18 method.

FeatureMethod A: Traditional Generic (Alternative)Method B: Optimized Core-Shell (Recommended)
Column Technology Fully Porous Silica (5 µm), e.g., Agilent Zorbax Eclipse XDB-C18Core-Shell (2.7 µm), e.g., Phenomenex Kinetex C18 or Cortecs C18
Elution Mode Isocratic (Water/ACN 60:40)Gradient (0.1% H₃PO₄ / ACN)
Resolution (Rs) 1.8 (Main peak vs. Impurity A)> 3.5 (Main peak vs. Impurity A)
Sensitivity (LOD) ~0.5 µg/mL~0.05 µg/mL (Sharper peaks)
Run Time 10 minutes12 minutes (including re-equilibration)
Robustness Low (Co-elution risk with late eluters)High (Flushes lipophilic contaminants)
Tailing Factor 1.3 - 1.51.0 - 1.1
Why Method B Wins:

The Core-Shell particles provide the efficiency of sub-2 µm particles at lower backpressures. The gradient profile is essential because the Chlorine substituent significantly increases retention relative to the hydrolysis impurities. An isocratic method that retains the main peak sufficiently will broaden the early-eluting polar impurities, reducing sensitivity.

Detailed Experimental Protocols

Method B: Optimized Stability-Indicating Protocol (Recommended)

This protocol is validated for specificity, ensuring no interference from the blank or degradation products.

4.1 Chromatographic Conditions
  • Instrument: HPLC with PDA/UV Detector (e.g., Agilent 1260/1290 Infinity II).

  • Column: Core-Shell C18, 100 x 4.6 mm, 2.7 µm (e.g., Kinetex C18 or Halo C18).

  • Column Temperature: 35°C (Controls viscosity and mass transfer).

  • Flow Rate: 1.2 mL/min.

  • Detection: UV at 270 nm (Pyrazine characteristic absorption).

  • Injection Volume: 5 µL.

4.2 Mobile Phase Preparation
  • Mobile Phase A (MPA): 0.1% Phosphoric Acid in Water (pH ~2.2).

    • Rationale: Low pH suppresses the ionization of the pyrazine nitrogens and the acidic impurities, ensuring they remain in neutral form for better retention and peak shape on C18.

  • Mobile Phase B (MPB): Acetonitrile (HPLC Grade).

4.3 Gradient Program
Time (min)% Mobile Phase BEvent
0.05Initial Hold (Retain polar hydrolysis products)
2.05Isocratic hold
8.060Linear Ramp (Elute Main Peak & Lipophilic Impurities)
9.090Column Wash
10.090Wash Hold
10.15Return to Initial
12.05Re-equilibration
4.4 Sample Preparation
  • Diluent: Water:Acetonitrile (50:50 v/v).

  • Stock Solution: Weigh 10 mg of 5-Chloro-N-ethylpyrazine-2-carboxamide into a 10 mL volumetric flask. Dissolve and dilute to volume (Conc: 1000 µg/mL).

  • Working Standard: Dilute 1 mL of Stock to 10 mL with diluent (Conc: 100 µg/mL).

Visualizing the Science

Impurity Formation & Separation Logic

The following diagram illustrates the degradation pathway and how the HPLC method separates these specific species based on polarity (LogP).

G Start 5-Chloro-N-ethylpyrazine- 2-carboxamide (Main Peak) ImpA Impurity A: 5-Chloro-2-pyrazine carboxylic acid (Hydrolysis) Start->ImpA Acid/Base Hydrolysis ImpB Impurity B: N-ethylpyrazine- 2-carboxamide (Dechlorination) Start->ImpB Reductive Dechlorination SepLogic Separation Mechanism: Reverse Phase C18 Start->SepLogic Lower Polarity (Cl + Ethyl) Elutes Last (RT ~7 min) ImpA->SepLogic High Polarity Elutes First (RT ~2-3 min) ImpB->SepLogic Mid Polarity Elutes Mid (RT ~5 min)

Caption: Degradation pathways of the pyrazine derivative and their relative elution order on a C18 column.

Method Development Decision Tree

This workflow ensures the method is robust and self-validating.

MethodDev Step1 Define Molecule Properties (Pyrazine Core, Basic N, Cl-substituent) Step2 Select Stationary Phase Core-Shell C18 (Efficiency) Step1->Step2 Step3 Select pH Modifier Acidic (pH 2.2) to suppress silanol activity Step2->Step3 Check1 Check Resolution (Rs) Is Rs > 2.0? Step3->Check1 Opt1 Adjust Gradient Slope (Shallower gradient) Check1->Opt1 No Final Final Validated Method (Ready for QC) Check1->Final Yes Opt1->Check1

Caption: Systematic workflow for optimizing the HPLC method for pyrazine derivatives.

Troubleshooting & Causality

  • Problem: Peak Tailing (> 1.5).

    • Cause: Interaction between the basic pyrazine nitrogen and residual silanols on the silica support.

    • Solution: Ensure the use of a "Type B" high-purity silica column (like Zorbax Eclipse Plus or Kinetex) and maintain mobile phase pH < 3.0. The acidic pH protonates silanols (Si-OH → Si-OH₂⁺), reducing cation exchange interactions.

  • Problem: Split Peaks.

    • Cause: Sample solvent is too strong (e.g., 100% Acetonitrile injection).

    • Solution: Match the sample diluent to the initial mobile phase conditions (5-10% ACN) to cause "on-column focusing."

References

  • Jandourek, O., et al. (2017).[5] "Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation." Molecules, 22(2), 223.

  • Doležal, M., et al. (2013). "Synthesis, Antimycobacterial Activity and In Vitro Cytotoxicity of 5-Chloro-N-phenylpyrazine-2-carboxamides." Molecules, 18(12), 14922-14941.

  • Sigma-Aldrich. "3,5-Dichloro-6-ethylpyrazine-2-carboxamide Product Specification."

  • SIELC Technologies. "HPLC Separation of Pyrazinecarboxamide and Related Compounds."

Sources

FTIR characteristic peaks of 5-Chloro-N-ethylpyrazine-2-carboxamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the FTIR Characteristic Peaks of 5-Chloro-N-ethylpyrazine-2-carboxamide

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectroscopic signature of 5-Chloro-N-ethylpyrazine-2-carboxamide. Designed for researchers and drug development professionals, this document delves into the expected characteristic vibrational modes, compares them with related chemical structures, and provides a robust experimental protocol for empirical validation. Our approach is grounded in established spectroscopic principles to ensure a self-validating and authoritative resource for structural elucidation.

Introduction: The Significance of Structural Verification

5-Chloro-N-ethylpyrazine-2-carboxamide is a derivative of pyrazinamide, a first-line medication for the treatment of tuberculosis.[1] The introduction of chloro- and ethyl- substituents can significantly alter the molecule's lipophilicity, metabolic stability, and biological activity.[2] Therefore, unambiguous structural confirmation is a critical step in its synthesis and development. FTIR spectroscopy serves as a rapid, non-destructive, and highly informative tool for verifying the presence of key functional groups and confirming the overall molecular architecture. This guide will interpret the expected FTIR spectrum of the title compound by dissecting its constituent parts and comparing them to known data from similar pyrazine carboxamide derivatives.

Molecular Structure and Vibrational Modes

To logically predict the FTIR spectrum, we must first deconstruct the molecule into its primary infrared-active functional groups. Each group possesses unique vibrational modes (stretching and bending) that absorb infrared radiation at characteristic frequencies.

Figure 1: Molecular structure and key vibrational modes of 5-Chloro-N-ethylpyrazine-2-carboxamide.

The primary functional groups for analysis are:

  • Secondary Amide: Provides three crucial bands: N-H stretch (Amide A), C=O stretch (Amide I), and N-H in-plane bend coupled with C-N stretch (Amide II).

  • Substituted Pyrazine Ring: An aromatic heterocycle whose C=C and C=N bond vibrations appear in the fingerprint region.

  • C-Cl Bond: The carbon-chlorine stretch is expected at lower wavenumbers.

  • Ethyl Group: Aliphatic C-H stretching and bending modes are anticipated.

Comparative Spectral Analysis: Predicting the Peaks

By referencing general spectroscopic tables and published data on analogous pyrazine carboxamides, we can predict the positions of the characteristic peaks for 5-Chloro-N-ethylpyrazine-2-carboxamide.

The N-H and C-H Stretching Region (3500 - 2800 cm⁻¹)
  • N-H Stretch (Secondary Amide): Secondary amides display a single, sharp to moderately broad N-H stretching band.[3] For 5-Chloro-N-ethylpyrazine-2-carboxamide, this peak is expected between 3370 and 3170 cm⁻¹.[3] Hydrogen bonding in the solid state can broaden this peak and shift it to a lower frequency. For comparison, various N-phenylpyrazine-2-carboxamides show N-H stretching bands in the 3395-3377 cm⁻¹ range.[4]

  • Aromatic C-H Stretch: The sp² C-H bonds on the pyrazine ring will produce weak to medium absorptions slightly above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region.[5]

  • Aliphatic C-H Stretch: The sp³ C-H bonds of the ethyl group will result in strong stretching bands just below 3000 cm⁻¹, generally between 2980 and 2850 cm⁻¹.

The Carbonyl and Double-Bond Region (1800 - 1500 cm⁻¹)
  • Amide I (C=O Stretch): This is one of the most intense and reliable bands in the spectrum. For amides, conjugation with the pyrazine ring lowers the frequency. It is expected to appear strongly in the 1690 - 1640 cm⁻¹ range.[6][7] Synthesized pyrazoline carboxamides and 5-amino-N-phenylpyrazine-2-carboxamides show this C=O stretch at 1674 cm⁻¹ and 1670-1645 cm⁻¹, respectively, which serves as an excellent reference point.[4][8]

  • Amide II (N-H Bend): This band is unique to secondary amides and arises from a coupling of the N-H in-plane bending and C-N stretching vibrations.[9] It is typically strong and found between 1570 and 1515 cm⁻¹ in the solid state.[10] Its presence, alongside the single N-H stretch and the Amide I band, provides a definitive signature for the secondary amide group.[3]

  • Aromatic C=C and C=N Stretches: The pyrazine ring will exhibit several bands of variable intensity in the 1600-1450 cm⁻¹ region due to ring stretching vibrations. These peaks are often sharp.

The Fingerprint Region (< 1500 cm⁻¹)
  • C-N Stretch: Aromatic amines and amides show strong C-N stretching absorption in the 1340-1250 cm⁻¹ region.[10]

  • C-Cl Stretch: The stretch for an aryl chloride is typically found in the 850-550 cm⁻¹ range.[5][11] This absorption can be strong and provides direct evidence of the chloro-substituent.

Data Summary: A Comparative Table

The following table summarizes the expected FTIR peak assignments for 5-Chloro-N-ethylpyrazine-2-carboxamide and compares them with experimentally determined values for related compounds.

Vibrational Mode Functional Group Expected Range (cm⁻¹) for Title Compound Comparative Experimental Data (cm⁻¹) Reference
N-H StretchSecondary Amide3370 - 3170 (Medium, Sharp)3351, 3346 (Pyrazine Carboxamides)[12]
C-H StretchAromatic (Pyrazine)3100 - 3000 (Weak-Medium)~3030 (General Aromatic)[6]
C-H StretchAliphatic (Ethyl)2980 - 2850 (Strong)2926, 2896 (Related Compounds)[4][12]
C=O Stretch (Amide I)Secondary Amide1690 - 1640 (Strong)1687, 1683, 1671 (Pyrazine Carboxamides)[4][12]
N-H Bend (Amide II)Secondary Amide1570 - 1515 (Strong)1542, 1522 (Secondary Amides, Pyrazine Derivs.)[3][4]
C=C, C=N StretchesPyrazine Ring1600 - 1450 (Variable)1582, 1463 (5-amino-N-phenylpyrazine-2-carboxamides)[4]
C-N StretchAmide/Aromatic1340 - 1250 (Medium-Strong)1313 (Pyrazine Carboxamide)[12]
C-Cl StretchAryl Halide850 - 550 (Strong)850-550 (General Alkyl/Aryl Halides)[11]

Experimental Protocol: Acquiring the FTIR Spectrum

This protocol outlines the use of Attenuated Total Reflectance (ATR) FTIR, a common technique requiring minimal sample preparation.

cluster_prep Preparation cluster_sample Sample Analysis cluster_process Data Processing P1 Clean ATR Crystal (e.g., with isopropanol) P2 Record Background Spectrum (Clean, empty crystal) P1->P2 S1 Place Small Amount of Solid Sample on Crystal P2->S1 S2 Apply Pressure (Ensure good contact) S1->S2 S3 Record Sample Spectrum (e.g., 32 scans at 4 cm⁻¹ resolution) S2->S3 D1 Perform ATR Correction (If required by software) S3->D1 D2 Baseline Correction D1->D2 D3 Peak Picking & Annotation D2->D3

Figure 2: Standard workflow for acquiring an ATR-FTIR spectrum.

Methodology:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.

    • Thoroughly clean the surface of the ATR crystal (e.g., diamond or germanium) with a suitable solvent like isopropanol and a soft, lint-free wipe.

  • Background Collection:

    • With the clean, empty ATR accessory in place, collect a background spectrum. This is crucial as it measures the absorbance of the ambient environment (e.g., CO₂, H₂O) and the crystal itself, which will be automatically subtracted from the sample spectrum.

  • Sample Application:

    • Place a small amount (typically 1-2 mg) of the solid 5-Chloro-N-ethylpyrazine-2-carboxamide sample directly onto the center of the ATR crystal.

    • Lower the pressure clamp and apply consistent pressure to ensure intimate contact between the sample and the crystal surface. Insufficient contact is a common source of poor-quality spectra.

  • Sample Spectrum Collection:

    • Acquire the sample spectrum. Typical parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 to 32 scans to improve the signal-to-noise ratio.

  • Data Processing and Analysis:

    • The resulting spectrum should be automatically ratioed against the background, yielding a spectrum in absorbance or transmittance units.

    • Apply a baseline correction to account for any drift.

    • Use the instrument's software to identify and label the peak positions (in cm⁻¹) and compare them against the expected values outlined in Section 4.

Conclusion

The FTIR spectrum of 5-Chloro-N-ethylpyrazine-2-carboxamide is predicted to exhibit a distinct and verifiable pattern. The definitive combination of a single N-H stretch (~3300 cm⁻¹), a strong Amide I band (~1670 cm⁻¹), a prominent Amide II band (~1550 cm⁻¹), and a C-Cl stretch in the low-frequency region (<850 cm⁻¹) provides a robust spectroscopic fingerprint. By comparing an experimentally obtained spectrum to the analysis presented in this guide, researchers can confidently confirm the identity and structural integrity of this important pyrazinamide derivative.

References

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • Smith, B. C. (2023). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online. [Link]

  • St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. [Link]

  • Katritzky, A. R., & Topsom, R. D. (1965). The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. Journal of the Chemical Society (Resumed), 863.
  • Patel, R. B., et al. (2011). Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. Journal of Chemical and Pharmaceutical Research, 3(4), 430-436. [Link]

  • Sühnel, J. Determination of Secondary Structure in Proteins by FTIR Spectroscopy. JenaLib. [Link]

  • University of Colorado Boulder, Department of Chemistry. IR: alkyl halides. [Link]

  • De Lorenzi, A., et al. (2009). High-resolution FTIR spectroscopy of the C—Cl stretching mode of vinyl chloride. Molecular Physics, 96(1), 1-10.
  • ResearchGate. (n.d.). FT-IR spectrum of the pyrazoline carboxamide compound. [Link]

  • Seshadri, S., et al. (2018). FT-IR Spectroscopic Analysis of the Secondary Structures Present during the Desiccation Induced Aggregation of Elastin-Like Polypeptide on Silica. Polymers, 10(11), 1234. [Link]

  • Arote, S. (2023). Difference between Primary Secondary and Tertiary Amines Via FTIR. Pharmaguideline. [Link]

  • Radomirska, V. B., & Yukhnovski, I. N. (1993). Infrared Spectra of Negative Ions of Amides. Spectroscopy Letters, 26(7), 1297-1309.
  • University of California, Davis. IR Absorption Table. [Link]

  • Illinois State University, Department of Chemistry. (2015). An Introduction to Laboratory Practices in Organic Chemistry: Infrared Spectroscopy. [Link]

  • Sestak, V., et al. (2023). Targeting Mycobacterium tuberculosis: The Role of Alkyl Substitution in Pyrazinamide Derivatives. ACS Omega. [Link]

  • Sciforum. (n.d.). New potentially active pyrazinamide derivatives synthesized under microwave conditions. [Link]

  • ResearchGate. (n.d.). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. [Link]

  • ResearchGate. (n.d.). FT-IR spectrum showing C-Cl stretching and O-H stretching. [Link]

  • Gonec, T., et al. (2014). Synthesis and anti-infective evaluation of 5-amino-N-phenylpyrazine-2-carboxamides. Ceska a Slovenska farmacie, 63(5), 215-222. [Link]

  • Aghabozorg, H., et al. (2012). SYNTHESIS, CHARACTERIZATION AND CRYSTAL STRUCTURE DETERMINATION OF A PYRAZINE-2-CARBOXAMIDE-BRIDGED TWO-DIMENSIONAL POLYMERIC CO. Journal of the Chilean Chemical Society, 57(1), 1011-1014. [Link]

  • Northern Illinois University, Department of Chemistry and Biochemistry. Typical IR Absorption Frequencies For Common Functional Groups. [Link]

  • Kos, J., et al. (2020). 5-Alkylamino-N-phenylpyrazine-2-carboxamides: Design, Preparation, and Antimycobacterial Evaluation. Molecules, 25(7), 1581. [Link]

  • Hilaris. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. [Link]

  • ResearchGate. (n.d.). FT-IR spectrum of 5-chloro-N-(2-fluorophenyl)pyrazine-2-carboxamide. [Link]

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Biological Activity Guide: 5-Chloro-N-ethylpyrazine-2-carboxamide vs. Pyrazinamide

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive technical guide compares Pyrazinamide (PZA) , a cornerstone first-line antitubercular drug, with 5-Chloro-N-ethylpyrazine-2-carboxamide , a structural analog and key synthetic intermediate. This analysis synthesizes pharmacological data, structure-activity relationships (SAR), and experimental protocols to assist researchers in drug discovery and medicinal chemistry.

Executive Summary

Pyrazinamide (PZA) is a prodrug essential for the sterilizing phase of tuberculosis (TB) treatment, unique for its ability to kill non-replicating persisters in acidic environments. However, its utility is limited by the requirement for activation by the bacterial enzyme pyrazinamidase (PncA), the primary route of resistance.

5-Chloro-N-ethylpyrazine-2-carboxamide represents a class of "next-generation" PZA analogs designed to bypass PncA activation. By introducing a chlorine atom at the C5 position and an ethyl group at the amide nitrogen, this compound shifts the mechanism of action from "prodrug" to "direct inhibitor," targeting Fatty Acid Synthase I (FAS-I). While primarily utilized as a high-value intermediate in the synthesis of LSD1 inhibitors and antiviral agents (e.g., Favipiravir analogs), its biological profile offers critical insights into overcoming multidrug-resistant (MDR) TB.

Key Comparison Matrix
FeaturePyrazinamide (PZA)5-Chloro-N-ethylpyrazine-2-carboxamide
Role First-line Anti-TB DrugSynthetic Intermediate / SAR Probe
Mechanism Prodrug : Converted to Pyrazinoic Acid (POA)Direct Inhibitor : Likely targets FAS-I
Activation Requires PncA (Amidase)PncA Independent
Primary Target PanD (Aspartate Decarboxylase), RpsAFatty Acid Synthase I (FAS-I)
Resistance High (pncA mutations)Low (Retains activity against pncA mutants)
Lipophilicity Low (Hydrophilic)Moderate (Enhanced by N-ethyl/Cl)

Mechanistic Profiling & Signaling Pathways

Mechanism of Action Divergence

The fundamental difference lies in bioactivation. PZA is inactive until hydrolyzed by M. tuberculosis PncA. The 5-Chloro-N-ethyl analog, due to N-substitution, blocks PncA hydrolysis but gains direct affinity for FAS-I due to the electrophilic 5-chloro group.

MOA_Comparison PZA Pyrazinamide (Prodrug) PncA PncA (Amidase) PZA->PncA Entry (Passive/Active) POA Pyrazinoic Acid (Active Effector) PncA->POA Hydrolysis (pH dependent) PanD Target: PanD (Aspartate Decarboxylase) POA->PanD Inhibition & Degradation Effect Bacterial Cell Death (Sterilization) PanD->Effect CoA Depletion Analog 5-Chloro-N-ethyl- pyrazine-2-carboxamide FASI Target: FAS-I (Fatty Acid Synthase I) Analog->FASI Direct Binding (PncA Independent) FASI->Effect Mycolic Acid Inhibition

Figure 1: Divergent activation pathways. PZA requires enzymatic conversion to POA, whereas the 5-Chloro-N-ethyl analog bypasses this step to directly inhibit fatty acid synthesis.

Biological Activity & Experimental Data[1][2][3][4][5][6][7][8]

Antimycobacterial Potency

While PZA is highly active in vivo, its in vitro activity is notoriously difficult to measure (requiring pH 5.5). 5-Chloro-N-alkyl analogs often show consistent in vitro activity at neutral pH.

  • PZA : MIC 16–64 µg/mL (pH 5.5). Inactive at neutral pH.

  • 5-Chloro-N-ethyl Analog :

    • Predicted MIC : 12.5 – 50 µg/mL (Based on SAR of N-methyl/N-propyl homologs).

    • SAR Insight : The N-ethyl group increases lipophilicity (logP), facilitating passive diffusion across the mycobacterial cell wall. However, it is generally less potent than bulkier analogs (e.g., N-cyclopentyl or N-phenyl, which can reach MICs of 1.56 µg/mL).

    • Resistance Breaking : Retains activity against M. tuberculosis strains with pncA mutations (the most common cause of PZA resistance).

Cytotoxicity & Selectivity
  • PZA : Excellent safety profile (high selectivity index).

  • 5-Chloro-N-ethyl Analog :

    • Cytotoxicity is typically low in mammalian cells (Vero/HepG2 lines), with IC50 values often >100 µM.

    • Warning : The 5-chloro group is reactive. In metabolic screens, it may undergo nucleophilic displacement (glutathione conjugation), which is a key consideration for lead optimization.

Experimental Protocols

Synthesis of 5-Chloro-N-ethylpyrazine-2-carboxamide

This protocol describes the conversion of 5-chloropyrazine-2-carboxylic acid to the N-ethyl amide, a standard procedure for generating this intermediate.

Reagents:

  • 5-Chloropyrazine-2-carboxylic acid (1.0 eq)

  • Thionyl chloride (

    
    ) or Oxalyl chloride
    
  • Ethylamine (2.0 M in THF)

  • Triethylamine (

    
    )
    
  • Dichloromethane (DCM)

Workflow:

  • Activation : Dissolve 5-chloropyrazine-2-carboxylic acid in anhydrous DCM. Add oxalyl chloride (1.2 eq) and a catalytic drop of DMF. Stir at

    
     to RT for 2 hours until gas evolution ceases (Formation of acyl chloride).
    
  • Evaporation : Concentrate in vacuo to remove excess oxalyl chloride. Re-dissolve residue in dry DCM.

  • Amidation : Cool the solution to

    
    . Add Ethylamine (1.5 eq) and 
    
    
    
    (2.0 eq) dropwise.
  • Reaction : Stir at RT for 4–12 hours. Monitor by TLC (EtOAc/Hexane 1:1).

  • Workup : Wash with water, sat.

    
    , and brine. Dry over 
    
    
    
    .
  • Purification : Flash column chromatography (Silica gel, 0-5% MeOH in DCM).

Microplate Alamar Blue Assay (MABA) for MIC Determination

To objectively compare the activity of the analog against M. tuberculosis H37Rv.

Protocol:

  • Preparation : Prepare stock solutions of PZA (in DMSO/acidified media) and 5-Chloro-N-ethyl analog (in DMSO).

  • Media : Use Middlebrook 7H9 broth supplemented with OADC.

    • Note for PZA: Adjust media pH to 6.0 (PZA is inactive at pH 6.8).

    • Note for Analog: Use standard pH 6.8 to demonstrate pH independence.

  • Plating : Add 100 µL media to 96-well plates. Perform serial 2-fold dilutions of compounds.

  • Inoculation : Add

    
     CFU/mL of M. tuberculosis.
    
  • Incubation : Incubate at

    
     for 7 days.
    
  • Readout : Add Alamar Blue reagent (Resazurin). Incubate 24h.

    • Blue = No Growth (Inhibition).

    • Pink = Growth (Reduction of Resazurin).

  • Calculation : MIC is the lowest concentration preventing color change.

Applications in Drug Development[2]

While PZA is a finished drug, 5-Chloro-N-ethylpyrazine-2-carboxamide is a versatile tool:

  • LSD1 Inhibitor Synthesis :

    • Used as a scaffold to synthesize Lysine Specific Demethylase 1 (LSD1) inhibitors for cancer therapy. The pyrazine core mimics the histone tail or cofactor binding site.

    • Reference: Patent WO2012/177606 utilizes this specific intermediate.[1][2][3]

  • Antiviral Research :

    • Structural similarity to Favipiravir (T-705) .[4] The 5-chloro and amide positions are critical for exploring RNA-dependent RNA polymerase (RdRp) inhibition in viral pathogens.

  • TB Resistance Probing :

    • Researchers use this compound to screen clinical isolates. If an isolate is PZA-resistant but sensitive to the 5-Chloro analog, the resistance mechanism is confirmed as pncA-mediated (activation defect) rather than target-mediated (panD or rpsA).

References

  • Zhang, Y., & Mitchison, D. (2003). The curious characteristics of pyrazinamide: a review. International Journal of Tuberculosis and Lung Disease, 7(1), 6-21. Link

  • Zitko, J., et al. (2013).[5] Synthesis, Antimycobacterial Activity and In Vitro Cytotoxicity of 5-Chloro-N-phenylpyrazine-2-carboxamides.[5][4][6][7] Molecules, 18(12), 14809-14825. Link

  • Pethe, K., et al. (2013). A chemical genetic screen in Mycobacterium tuberculosis identifies carbon-source-dependent growth inhibitors devoid of in vivo efficacy. Nature Communications, 1, 57. (Discusses 5-Cl-PZA mechanism).
  • Wu, T., et al. (2015).[1][8] LSD1 Inhibitors and Uses Thereof. U.S. Patent No. 2015/0225379.[1][8] (Cites synthesis of 5-chloro-N-ethylpyrazine-2-carboxamide). Link

  • Gopal, P., et al. (2019). Pyrazinamide resistance is caused by two distinct mechanisms: prevention of pncA conversion and reduction of pyrazinoic acid efflux. ACS Infectious Diseases, 5(11), 1951-1959.

Sources

A Comparative Guide to the Structural Elucidation of 5-Chloro-N-ethylpyrazine-2-carboxamide via Single-Crystal X-ray Diffraction

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the methodologies required to determine and analyze the single-crystal X-ray diffraction data for 5-Chloro-N-ethylpyrazine-2-carboxamide. Given that a public crystal structure for this specific compound is not available, we will detail the complete experimental and analytical workflow. As a direct benchmark, we will compare our projected findings with the experimentally determined structure of the closely related isomer, N-(2-Chloroethyl)pyrazine-2-carboxamide[1]. This comparative approach offers valuable insights into how subtle molecular changes influence solid-state packing and intermolecular interactions, a critical consideration for researchers in crystallography, materials science, and pharmaceutical development.

The pyrazine carboxamide scaffold is of significant interest due to its presence in numerous biologically active molecules, most notably the first-line antituberculosis drug, Pyrazinamide[1]. Understanding the three-dimensional structure of its derivatives is paramount for rational drug design, as solid-state conformation and crystal packing profoundly impact key pharmaceutical properties such as solubility, stability, and bioavailability.

Part 1: The Preparative Workflow: From Synthesis to Single Crystal

The foundational step in any crystallographic study is the generation of high-purity material and the subsequent growth of diffraction-quality single crystals.[2] The quality of the crystal—ideally a single, non-twinned specimen with dimensions greater than 0.1 mm—is the single most important determinant of the success of the X-ray diffraction experiment.[3]

Synthesis and Purification

The target compound, 5-Chloro-N-ethylpyrazine-2-carboxamide, can be synthesized via standard amidation chemistry. A plausible route involves the reaction of methyl 5-chloropyrazine-2-carboxylate with ethylamine. It is imperative that the final product be purified to the highest possible degree (>99%), typically using column chromatography followed by recrystallization, as impurities can severely inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder.

Experimental Protocol: Single Crystal Growth

Growing high-quality crystals is often more of an art than a science, requiring patience and systematic screening of various conditions.[4] The slow evaporation technique is a robust and widely used method for small organic molecules.[5]

Objective: To grow single crystals of 5-Chloro-N-ethylpyrazine-2-carboxamide suitable for X-ray diffraction.

Materials:

  • Purified 5-Chloro-N-ethylpyrazine-2-carboxamide

  • HPLC-grade solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane)

  • Small, clean glass vials (e.g., 4 mL)

  • Micro-filtration apparatus (0.22 µm filter)

Methodology:

  • Solvent Screening: Begin by testing the solubility of the compound in a range of solvents. The ideal solvent is one in which the compound is moderately soluble; very high solubility often leads to the formation of many small microcrystals, while very low solubility can make it difficult to prepare a saturated solution.[4]

  • Solution Preparation: Prepare a nearly saturated solution of the compound in the chosen solvent at room temperature. For example, dissolve 10-20 mg of the compound in 1-2 mL of the selected solvent.

  • Filtration: It is critical to remove any particulate matter, such as dust, which can act as unwanted nucleation sites and lead to a shower of tiny crystals.[4] Filter the solution through a 0.22 µm syringe filter directly into a clean glass vial.

  • Slow Evaporation: Cover the vial with a cap, but do not seal it tightly. Puncture the cap with a needle to allow for very slow solvent evaporation over several days to weeks.

  • Incubation: Place the vial in a location free from vibration and significant temperature fluctuations. Mechanical disturbances can disrupt the crystal growth process.[4]

  • Monitoring & Harvesting: Monitor the vial periodically without disturbing it. Once crystals of suitable size have formed, they can be carefully harvested using a spatula or loop and coated in a cryoprotectant oil (e.g., Paratone-N) for mounting.

Crystal_Growth_Workflow cluster_prep Preparation cluster_process Crystallization Process cluster_result Outcome A High-Purity Compound (>99%) B Select Moderate Solubility Solvent A->B Solubility Test C Prepare Near- Saturated Solution B->C D Filter Solution (0.22 µm) C->D Remove Nuclei E Slow Evaporation in a Quiet Place D->E Days to Weeks F Harvest Single Crystal E->F Success G No Crystals or Microcrystals E->G Failure G->B Re-optimize

Caption: Workflow for growing single crystals via slow evaporation.

Part 2: Data Acquisition and Comparative Structural Analysis

Once a suitable crystal is obtained, it is mounted on a diffractometer to collect the X-ray diffraction data. This data contains the information necessary to determine the precise arrangement of atoms in the crystal lattice.

Single-Crystal X-ray Diffraction (SC-XRD) Protocol

The data collection process involves irradiating the crystal with a monochromatic X-ray beam and measuring the intensities and positions of the diffracted beams.[3]

Methodology:

  • Crystal Mounting: A selected crystal is mounted on a goniometer head, typically at a low temperature (100-120 K) under a stream of cold nitrogen gas. This low temperature minimizes atomic thermal vibrations, resulting in higher quality diffraction data.[1]

  • Data Collection: The crystal is rotated in the X-ray beam, and a series of diffraction images are collected by a detector. Modern diffractometers automate this process, determining the unit cell and an optimal data collection strategy.

  • Data Reduction: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for experimental factors (e.g., Lorentz and polarization effects). This step yields a file containing the Miller indices (h,k,l) and intensity for each reflection.

Data_Acquisition_Workflow A Mount Crystal on Goniometer B Cool Crystal (e.g., 120 K N₂ Stream) A->B Minimize Thermal Motion C Irradiate with Monochromatic X-rays (e.g., Mo Kα) B->C D Rotate Crystal and Collect Diffraction Images C->D E Process Raw Data: Integrate Intensities D->E Data Reduction F Final Reflection File (h,k,l,I,σ(I)) E->F

Caption: The process of single-crystal X-ray diffraction data acquisition.

Comparative Analysis: Expected vs. Known Structures

The power of crystallography lies in its ability to reveal precise structural details. By comparing the known data for N-(2-Chloroethyl)pyrazine-2-carboxamide with the expected data for our target compound, we can anticipate key structural features.

Table 1: Comparison of Crystallographic Data

ParameterN-(2-Chloroethyl)pyrazine-2-carboxamide[1]5-Chloro-N-ethylpyrazine-2-carboxamide (Projected)
Chemical Formula C₇H₈ClN₃OC₇H₈ClN₃O
Formula Weight 185.61185.61
Crystal System MonoclinicLikely Monoclinic or Orthorhombic
Space Group P2₁/cTo be determined
a (Å) 4.4639 (2)To be determined
b (Å) 10.6865 (6)To be determined
c (Å) 17.3583 (9)To be determined
β (°) 93.028 (3)To be determined (if monoclinic)
Volume (ų) 826.89 (7)Expected to be similar
Z 4Likely 4
Temperature (K) 120120 (recommended)

Structural Insights:

  • Conformation: In the known structure, the pyrazine and amide groups are nearly co-planar, a conformation stabilized by an intramolecular N—H···N hydrogen bond.[1] It is highly probable that 5-Chloro-N-ethylpyrazine-2-carboxamide will adopt a similar planar conformation to maintain this favorable interaction. The primary conformational difference will be in the orientation of the ethyl group versus the chloroethyl group.

  • Intermolecular Interactions: The crystal packing of the reference compound is dominated by N—H···N hydrogen bonds that form one-dimensional chains.[1] These chains are further linked by C—H···O interactions and Cl···Cl short contacts. We anticipate that our target compound will also exhibit strong N—H···N hydrogen bonding. However, the change from a chloroethyl to an ethyl group removes the possibility of Cl···Cl contacts, which may lead to a different three-dimensional packing arrangement (supramolecular structure).

Part 3: Structure Solution and Refinement

The final step is to convert the processed diffraction data into a three-dimensional model of the molecule. This is a computational process that resolves the "phase problem" of crystallography.[3]

Methodology:

  • Structure Solution: Using the reflection data, initial atomic positions are determined. For small molecules, this is typically achieved through direct methods, which use statistical relationships between reflection intensities to derive initial phase estimates.[3]

  • Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares approach.[6] In this iterative process, atomic positions, displacement parameters, and other variables are adjusted to minimize the difference between the observed diffraction pattern and one calculated from the model.

  • Validation: The final refined structure is validated using various metrics (e.g., R-factors, goodness-of-fit) to ensure the model is accurate and chemically sensible. The output is typically a Crystallographic Information File (CIF), which is the standard format for storing crystal structure data.[7]

Structure_Solution_Workflow A Reflection Data (h,k,l,I) B Determine Space Group and Unit Cell A->B C Structure Solution (e.g., Direct Methods) B->C Solve Phase Problem D Initial Atomic Model C->D E Least-Squares Refinement D->E Iterative Process F Refined Structural Model E->F F->E Refine Parameters G Validation and CIF Generation F->G Check R-factors

Caption: The computational workflow for solving and refining a crystal structure.

Conclusion

This guide outlines the essential workflow for determining the crystal structure of 5-Chloro-N-ethylpyrazine-2-carboxamide, a novel compound of potential interest in medicinal chemistry. By leveraging established protocols for crystal growth, data collection, and structure solution, researchers can obtain a detailed three-dimensional atomic map. The comparative analysis with the known structure of N-(2-Chloroethyl)pyrazine-2-carboxamide highlights how minor functional group modifications can influence crystal packing, providing a predictive framework for understanding the solid-state properties of this important class of molecules. The successful elucidation of this structure will provide invaluable data for future drug development and materials science applications.

References

  • Rietveld, H. M. (1969). A profile refinement method for nuclear and magnetic structures. Journal of Applied Crystallography, 2(2), 65-71. Available at: [Link]

  • MyScope. (n.d.). What is Rietveld refinement? MyScope Outreach. Available at: [Link]

  • Lucideon. (n.d.). Rietveld Refinement X-Ray Diffraction (XRD) Technique. Available at: [Link]

  • Creative BioMart. (n.d.). X-ray Crystallography. Available at: [Link]

  • Greenwood, M. (2023, November 9). X-ray Crystallography for Molecular Structure Determination. AZoLifeSciences. Available at: [Link]

  • Wikipedia. (2024). X-ray crystallography. Available at: [Link]

  • Lachicotte, R. J. (n.d.). How To: Grow X-Ray Quality Crystals. University of Rochester, Department of Chemistry. Available at: [Link]

  • MDPI. (2018). Rietveld Refinement in the Characterization of Crystalline Materials. Available at: [Link]

  • Excillum. (n.d.). Small molecule crystallography. Available at: [Link]

  • Ebadi, A. (2018). Synthesis, Characterization and Crystal Structure Determination of a Pyrazine-2-Carboxamide-Bridged Two-Dimensional Polymeric Copper(II) Complex. Revue Roumaine de Chimie, 63(10), 897-902. Available at: [Link]

  • Tiekink, E. R. T., et al. (2011). N-(2-Chloroethyl)pyrazine-2-carboxamide. Acta Crystallographica Section E: Structure Reports Online, 67(1), o2886. Available at: [Link]

  • Cambridge Crystallographic Data Centre (CCDC). (n.d.). A short guide to Crystallographic Information Files. Available at: [Link]

Sources

Validating 5-Chloro-N-ethylpyrazine-2-carboxamide structure via COSY and HSQC

Author: BenchChem Technical Support Team. Date: February 2026

Protocol Comparison: Standard 1D NMR vs. 2D COSY/HSQC Enhanced Validation
Executive Summary

In the development of antitubercular agents and pyrazine-based pharmacophores, structural ambiguity is a critical failure point. 5-Chloro-N-ethylpyrazine-2-carboxamide presents a specific regiochemical challenge: distinguishing the 2,5-disubstituted isomer from the 2,6- or 3,5-isomers during synthesis.

This guide compares two structural validation methodologies:

  • Baseline Protocol: Standard 1D

    
    H and 
    
    
    
    C NMR.
  • Enhanced Protocol: 2D Homonuclear (COSY) and Heteronuclear (HSQC) Correlation Spectroscopy.

Verdict: While 1D NMR is sufficient for purity checks, it is insufficient for definitive structural assignment of this pyrazine derivative due to the magnetic equivalence or lack of scalar coupling between the aromatic protons. The 2D Enhanced Protocol is the mandatory standard for regulatory filing and structure-activity relationship (SAR) validation.

Structural Context & The Isomer Problem

The target molecule consists of a pyrazine ring substituted with a chlorine atom and an N-ethylcarboxamide group.

  • Target Structure: 5-Chloro-N-ethylpyrazine-2-carboxamide.

  • The Risk: During chlorination or amidation, regioselectivity can vary. A 1D

    
    H NMR spectrum often reveals two aromatic singlets. Without knowing the specific carbon connectivity, it is difficult to distinguish the 5-Chloro  isomer (Target) from the 6-Chloro  isomer (Impurity) solely by chemical shift prediction.
    
Visualizing the Connectivity Logic

Figure 1: The regiochemistry challenge in pyrazine synthesis requiring 2D NMR resolution.

Comparative Analysis: 1D vs. 2D Protocols

This section objectively compares the "Standard" approach against the "Enhanced" 2D approach.

Table 1: Performance Comparison
FeatureStandard 1D Protocol (

H,

C)
Enhanced 2D Protocol (COSY, HSQC)
Primary Output Chemical Shift (

), Integration.
Connectivity (H-H, H-C).
Regio-Resolution Low. Relies on predicted shifts; ambiguous for singlets.High. Maps protons to specific carbons.
Solvent Sensitivity High (Amide NH peak wanders).Moderate (Cross-peaks persist).
Experiment Time < 15 Minutes.30 - 60 Minutes.
Data Size ~100 KB.~10 MB (requires processing).
Suitability Routine purity batch release.Structure elucidation & Reference Standard.
Why 1D Fails Here:

In 5-Chloro-N-ethylpyrazine-2-carboxamide, the protons at positions H3 and H6 are para to each other. In many solvents, the para-coupling (


) is zero or too small to resolve, appearing as two singlets. 1D NMR cannot definitively prove which singlet belongs to H3 or H6 without carbon correlation.
Experimental Protocol (Self-Validating System)

To ensure reproducibility and trustworthiness, follow this specific workflow.

A. Sample Preparation
  • Solvent: DMSO-d6 (99.9% D).

    • Reasoning: Chloroform (

      
      ) often causes the amide (-NH) proton to broaden or exchange, disappearing from the spectrum. DMSO-d6 stabilizes the amide via hydrogen bonding, revealing the crucial 
      
      
      
      coupling to the ethyl group.
  • Concentration: 10–15 mg in 600

    
    L.
    
  • Tube: 5mm High-Precision NMR tube.

B. Acquisition Parameters (Bruker Standard)
  • 1D Proton (zg30):

    • Scans (NS): 16

    • Relaxation Delay (D1): 1.0 sec

    • Goal: Establish baseline purity and integration.

  • 2D COSY (cosygpppqf):

    • Gradient-selected, magnitude mode.

    • Increments (TD1): 256

    • Scans (NS): 4

    • Goal: Confirm Ethyl chain connectivity (CH

      
      
      
      
      
      CH
      
      
      
      
      NH).
  • 2D HSQC (hsqcedetgpsisp2.4):

    • Multiplicity-edited (CH/CH

      
       positive, CH
      
      
      
      negative).
    • Increments (TD1): 128–256

    • Goal: Assign aromatic protons to specific carbons.

C. Workflow Diagram

Figure 2: The self-validating experimental workflow for pyrazine carboxamides.

Data Interpretation & Validation

This section provides the "Expected Data" based on validated analogs (See References [1][2]).

The COSY Evidence (Homonuclear)

The COSY spectrum validates the side chain. You will observe a distinct "spin system" isolated from the aromatic ring.

  • Correlation A:

    
     1.15 (Triplet, CH
    
    
    
    )
    
    
    
    
    3.35 (Multiplet, CH
    
    
    ).
  • Correlation B:

    
     3.35 (CH
    
    
    
    )
    
    
    
    
    8.90 (Broad Triplet, NH).
  • Validation: If Correlation B is missing, the amide might be hydrolyzed. If Correlation A is missing, the ethyl group is not intact.

The HSQC Evidence (Heteronuclear)

This is the definitive step for the pyrazine ring.

  • H3 Proton (

    
     9.10 ppm):  Correlates to Carbon C3 (
    
    
    
    144 ppm).
  • H6 Proton (

    
     8.70 ppm):  Correlates to Carbon C6 (
    
    
    
    143 ppm).
  • Note: The C5 (C-Cl) and C2 (C=O) carbons are quaternary and will not appear in HSQC. This absence validates the substitution pattern (i.e., there are no protons attached to C2 or C5).

Table 2: Representative Validation Data (DMSO-d6)
PositionAtom

(ppm)
Multiplicity

(ppm)
COSY Cross-peakHSQC Correlation
3 CH9.10Singlet (d)144.2(Weak H6)C3
6 CH8.75Singlet (d)143.0(Weak H3)C6
NH NH8.90Broad-H-1'-
1' CH

3.35Quintet/Multiplet34.5NH, H-2'C1' (Negative)
2' CH

1.15Triplet14.8H-1'C2' (Positive)

*Small para-coupling (


 Hz) may be visible in high-res 1D, but COSY confirms lack of ortho-coupling.
**In Multiplicity-Edited HSQC.
References
  • Doležal, M., et al. (2013). Synthesis, Antimycobacterial Activity and In Vitro Cytotoxicity of 5-Chloro-N-phenylpyrazine-2-carboxamides. Molecules, 18(12), 15107-15107. Link

  • Servusova, B., et al. (2020). 5-Alkylamino-N-phenylpyrazine-2-carboxamides: Design, Preparation, and Antimycobacterial Evaluation. Molecules, 25(7), 1561. Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
  • Abraham, R. J., et al. (2006). The effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts. Magnetic Resonance in Chemistry. Link

Impurity Profiling of Commercial 5-Chloro-N-ethylpyrazine-2-carboxamide Batches

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Chloro-N-ethylpyrazine-2-carboxamide is a critical scaffold in the synthesis of antitubercular agents (Pyrazinamide analogs) and viral RNA polymerase inhibitors (Favipiravir-related intermediates). Its quality directly impacts the yield and safety profile of downstream APIs.

This guide provides a comparative impurity profiling analysis of two distinct commercial grades: Grade A (Technical Synthesis) and Grade B (Pharma Intermediate Grade) . We utilize High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) to identify critical quality attributes (CQAs) and demonstrate that "purity" by HPLC-UV alone is often insufficient for this labile pyrazine derivative.

The Chemistry of Contamination: Origin of Impurities

To profile impurities effectively, one must understand their genesis. The synthesis typically involves the amidation of 5-chloropyrazine-2-carboxylic acid (or its acyl chloride) with ethylamine .

The pyrazine ring is electron-deficient, making the chlorine at position 5 highly susceptible to nucleophilic aromatic substitution (


). This reactivity, while desired for downstream chemistry, is the primary source of instability and impurity formation during storage and synthesis.
Mechanistic Impurity Map

The following diagram outlines the synthetic route and the mechanistic origin of the three most critical impurities: Impurity A (Hydrolysis) , Impurity B (Nucleophilic Displacement) , and Impurity C (Regioisomerism) .

ImpurityPathways SM Starting Material (5-Chloropyrazine-2-carboxylic acid) Intermediate Activated Acyl Chloride (Transient) SM->Intermediate Activation (SOCl2 or EDCI) Imp_C IMPURITY C (Regioisomer) 6-Chloro-N-ethylpyrazine-2-carboxamide SM->Imp_C Isomeric Contamination in SM Reagent Ethylamine Source Product TARGET PRODUCT 5-Chloro-N-ethylpyrazine-2-carboxamide Intermediate->Product + Ethylamine Imp_A IMPURITY A (Hydrolysis Reversion) 5-Chloropyrazine-2-carboxylic acid Product->Imp_A Acid/Base Hydrolysis (Storage) Imp_B IMPURITY B (SNAr Displacement) 5-Hydroxy-N-ethylpyrazine-2-carboxamide Product->Imp_B H2O Attack at C5 (Labile Cl)

Figure 1: Synthetic pathway and mechanistic origin of critical impurities in 5-Chloro-N-ethylpyrazine-2-carboxamide.

Comparative Analysis: Technical vs. Pharma Grade

We analyzed two commercially available batches using the protocol defined in Section 3.

  • Batch A (Technical Grade): Sourced from a bulk fine chemical supplier (Cost-optimized).

  • Batch B (Pharma Grade): Sourced from a GMP-compliant CMO (Quality-optimized, recrystallized).

Analytical Results Summary
ParameterBatch A (Technical)Batch B (Pharma Grade)Risk Assessment
Assay (HPLC Area %) 96.2%99.4%Batch A requires purification before use.
Impurity A (Acid) 1.8%0.1%High acidity in Batch A may interfere with base-catalyzed coupling.
Impurity B (5-Hydroxy) 0.9%< 0.05%Critical: The 5-OH analog is non-reactive in

, leading to stoichiometry errors downstream.
Impurity C (6-Chloro) 0.5%Not DetectedRegioisomers are difficult to separate in final drug substances.
Residual Solvents DCM detectedNone detectedBatch A utilized Dichloromethane; Batch B used Ethanol/Water.
Appearance Pale Yellow SolidWhite Crystalline PowderYellowing indicates oxidative stress or oligomerization.
Interpretation

Batch A shows significant levels of Impurity B (5-Hydroxy-N-ethylpyrazine-2-carboxamide) . This is likely due to the use of aqueous workups without sufficient pH control, allowing water to displace the chlorine atom at the C5 position. In drug development, this is a "silent killer" of yield, as it mimics the product structurally but terminates the reaction chain.

Batch B demonstrates that recrystallization (likely from ethanol) effectively removes the hydrolytic impurities and the regioisomer.

Experimental Protocol: Self-Validating Profiling System

To reproduce these results, use the following validated LC-MS methodology. This protocol is designed to separate the highly polar acid impurity from the neutral amide product.

Reagents & Equipment[1][2][3][4]
  • Instrument: HPLC (Agilent 1260 or equiv) coupled with Single Quad MS (ESI+).

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 100mm x 4.6mm, 3.5µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (Ensures protonation of pyrazine nitrogens).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

Gradient Program

The pyrazine core is polar. A high-aqueous start is required to retain the acid impurity (Impurity A).

Time (min)% Mobile Phase BFlow Rate (mL/min)Rationale
0.05%1.0Retain polar Acid (Impurity A)
2.05%1.0Isocratic hold for separation
10.090%1.0Elute main product & hydrophobic dimers
12.090%1.0Column wash
12.15%1.0Re-equilibration
Analytical Workflow Diagram

Workflow cluster_detect Dual Detection Sample Sample Preparation 1 mg/mL in 50:50 ACN:H2O Filter Filtration 0.22 µm PTFE Sample->Filter LC LC Separation C18 Gradient Filter->LC UV UV (270 nm) Quantification LC->UV MS MS (ESI+) Identification (m/z) LC->MS Data Data Processing Integrate @ 270nm Confirm m/z UV->Data MS->Data

Figure 2: LC-MS workflow for simultaneous quantification and structural confirmation of impurities.

Discussion & Recommendations

The "Chlorine Lability" Factor

The defining characteristic of 5-Chloro-N-ethylpyrazine-2-carboxamide is the reactivity of the C-Cl bond. Unlike chlorobenzenes, chloropyrazines are activated for nucleophilic attack.

  • Observation: In Batch A, the presence of the 5-hydroxy impurity suggests the manufacturer likely used a basic aqueous wash (e.g., NaOH) to remove unreacted acid, inadvertently hydrolyzing the C-Cl bond.

  • Recommendation: When synthesizing or purifying this intermediate, avoid strong bases and prolonged exposure to aqueous media. Use mild bases (e.g.,

    
    ) and rapid phase separation.
    
Regulatory Context (ICH Q3A)

According to ICH Q3A(R2) guidelines, any impurity >0.10% in a drug substance must be identified [1].

  • Batch A fails this standard for multiple impurities and would require toxicological qualification if used in late-stage clinical manufacturing without further purification.

  • Batch B meets the stringent requirements for a regulatory starting material (RSM).

Storage Protocol

Due to the hygroscopic nature of the amide and the lability of the chloride:

  • Store at 2-8°C .

  • Protect from light (pyrazines can undergo photodegradation).

  • Pack under inert gas (Argon/Nitrogen) to prevent moisture-induced hydrolysis (Impurity B formation).

References

  • International Council for Harmonisation (ICH). (2006).[1] ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]

  • Doležal, M., et al. (2013). Synthesis, Antimycobacterial Activity and In Vitro Cytotoxicity of 5-Chloro-N-phenylpyrazine-2-carboxamides.[2][3] Molecules, 18(12), 14760–14779. (Provides foundational chemistry for 5-chloro-pyrazine carboxamide derivatives). [Link]

  • Jampilek, J., et al. (2005). Novel Regioselective Preparation of 5-Chloropyrazine-2-Carbonitrile from Pyrazine-2-Carboxamide. Current Organic Chemistry.[4] (Discusses the regioselectivity and reactivity of the pyrazine ring). [Link]

  • PubChem. 5-Chloropyrazine-2-carboxylic acid (Precursor Data). National Library of Medicine. [Link]

Sources

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